Fmoc-3,4-dehydro-L-proline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUMAMYGOBVTF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474519 | |
| Record name | Fmoc-3,4-dehydroPro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135837-63-7 | |
| Record name | Fmoc-3,4-dehydroPro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-3,4-dehydro-L-proline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Applications, and Biological Significance of Fmoc-3,4-dehydro-L-proline.
Introduction
This compound is a specialized amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its unique structural feature, a double bond within the pyrrolidine ring, imparts distinct conformational constraints on peptides, making it a valuable tool for medicinal chemists and researchers in drug development and structural biology. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[1] Its core chemical and physical properties are summarized in the table below. While a specific melting point for the Fmoc-derivative is not consistently reported, the unprotected forms, 3,4-dehydro-L-proline and 3,4-dehydro-DL-proline, have reported melting points of 248-250 °C and 245 °C (dec.), respectively.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₄ | [1][3] |
| Molecular Weight | 335.35 g/mol | [3][4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 97% (HPLC) | [1][4] |
| Storage Conditions | 0-8 °C | [1] |
Solubility
Fmoc-protected amino acids, including this compound, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.[5] These include:
-
N,N-Dimethylformamide (DMF): Highly soluble.
-
N-Methyl-2-pyrrolidone (NMP): Highly soluble.
-
Dimethyl sulfoxide (DMSO): Soluble, sometimes used to aid dissolution of difficult amino acids.[6]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.
General Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of Fmoc-SPPS.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Objective: To prepare the solid support for peptide synthesis.
-
Procedure:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[7]
-
Place the resin in a reaction vessel.
-
Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[8]
-
Gently agitate for 30-60 minutes to ensure uniform swelling.
-
Drain the solvent.
-
2. This compound Coupling:
-
Objective: To attach this compound to the deprotected N-terminus of the growing peptide chain.
-
Reagents:
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (2.9-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
In a separate vial, dissolve this compound and the coupling reagent in DMF.
-
Add the base to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[8] A negative Kaiser test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Considerations for Coupling this compound:
The presence of the double bond in the proline ring may influence its reactivity. While specific studies on the coupling efficiency of this compound are not abundant, proline and its analogues can sometimes exhibit slower coupling kinetics.[9] It is advisable to ensure complete coupling through monitoring and, if necessary, extending the coupling time or performing a double coupling.
3. Fmoc Deprotection:
-
Objective: To remove the Fmoc protecting group from the N-terminus of the newly added amino acid.
-
Reagent: 20% piperidine in DMF.
-
Procedure:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for an initial 3-5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine/DMF for 10-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[10]
-
4. Cleavage and Final Deprotection:
-
Objective: To cleave the synthesized peptide from the resin and remove any side-chain protecting groups.
-
Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[7]
-
Procedure:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Biological Significance and Signaling Pathways
While this compound itself is primarily a synthetic building block, the 3,4-dehydroproline moiety has significant biological effects, particularly in the context of collagen synthesis and prolyl hydroxylase activity.
Inhibition of Prolyl Hydroxylase and Collagen Synthesis
3,4-Dehydro-L-proline acts as a potent and selective inhibitor of prolyl hydroxylase.[2][11] This enzyme is crucial for the post-translational hydroxylation of proline residues in procollagen chains, a critical step for the stability of the collagen triple helix at physiological temperatures.[12] By inhibiting prolyl hydroxylase, 3,4-dehydro-L-proline disrupts the proper folding and secretion of collagen.[13] It has been suggested that 3,4-dehydroproline may act as an enzyme-activated suicide inhibitor of prolyl hydroxylase.[2][14]
The following diagram illustrates the inhibitory effect of 3,4-dehydro-L-proline on the collagen biosynthesis pathway.
This inhibitory action makes 3,4-dehydroproline and peptides containing this residue valuable tools for studying collagen metabolism and potentially for developing therapeutics for conditions characterized by excessive collagen deposition, such as fibrosis.
Conclusion
This compound is a versatile and valuable reagent for peptide chemists and drug developers. Its unique structural properties allow for the introduction of conformational constraints into peptides, which can be beneficial for modulating their biological activity and stability. While its incorporation into peptide chains follows standard Fmoc-SPPS protocols, careful monitoring of coupling reactions is advisable. The biological significance of the 3,4-dehydroproline core, particularly its role as a prolyl hydroxylase inhibitor, provides a strong rationale for its use in the design of novel peptidomimetics and therapeutic agents. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-3,4-dehydro-L-proline: Synthesis, Applications, and Structural Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,4-dehydro-L-proline is a synthetically modified amino acid that serves as a valuable building block in peptide chemistry and drug discovery. The incorporation of the 3,4-dehydroproline moiety introduces conformational constraints into peptide backbones, influencing their secondary structure and, consequently, their biological activity and stability.[1] This technical guide provides a comprehensive overview of the key chemical data, synthesis protocols, and applications of this compound for researchers in medicinal chemistry, structural biology, and peptide science.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 335.35 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Storage Conditions | 0-8 °C | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent incorporation into peptides are critical processes for its utilization in research. Below are detailed experimental protocols for these procedures.
Synthesis of this compound
Materials:
-
3,4-dehydro-L-proline
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether or Ethyl acetate
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve 3,4-dehydro-L-proline in a 10% aqueous solution of sodium carbonate or a mixture of 1,4-dioxane and water containing potassium carbonate.[2][3]
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane or tetrahydrofuran (THF).
-
Add the Fmoc reagent solution dropwise to the cooled 3,4-dehydro-L-proline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
After the reaction is complete, add water to the mixture and extract with diethyl ether to remove any unreacted Fmoc reagent.
-
Carefully acidify the aqueous phase to a pH of 2-3 with 1 M HCl.
-
Extract the acidified aqueous phase with dichloromethane or ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for the manual coupling of this amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
SPPS reaction vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating it with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF, DCM, and then DMF again to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture on a shaker for 1-2 hours to ensure complete coupling.
-
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Applications and Biological Implications
The introduction of a double bond in the proline ring of this compound has significant implications for the structure and function of peptides.
Conformational Constraints and Structural Biology
The unsaturated nature of the 3,4-dehydroproline ring restricts the puckering of the five-membered ring, leading to a more planar conformation compared to proline. This rigidity can be exploited to induce specific secondary structures, such as β-turns, in peptides.[4] The ability to control peptide conformation is crucial in the design of peptidomimetics with enhanced biological activity and stability.[1] These conformationally constrained peptides are valuable tools in structural biology for studying protein-protein interactions and receptor binding.
Drug Development and Medicinal Chemistry
In drug development, this compound is used to synthesize peptides with improved pharmacological properties.[1] The conformational rigidity can lead to higher binding affinity and selectivity for biological targets. Furthermore, peptides containing 3,4-dehydroproline may exhibit increased resistance to enzymatic degradation, prolonging their half-life in vivo. This amino acid has been incorporated into the synthesis of various bioactive peptides, including those with potential therapeutic applications.
Probing Biological Signaling
Proline-rich motifs are critical for many protein-protein interactions in cellular signaling pathways.[5] The introduction of 3,4-dehydroproline in place of proline in a signaling peptide can serve as a tool to investigate the structural requirements for these interactions. By altering the conformation of the peptide, researchers can probe the importance of the native proline pucker for binding to its target protein, thereby elucidating the mechanism of signal transduction.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the synthesis and application of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Fmoc-3,4-dehydro-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-3,4-dehydro-L-proline, a valuable building block in peptide synthesis for the development of structurally constrained peptides and peptidomimetics. The introduction of a double bond within the proline ring confers unique conformational properties, making it a target of interest in medicinal chemistry and drug discovery.
Synthesis of Fmoc-3,4-dehydro-L-proline
The synthesis of this compound is a multi-step process that begins with the commercially available and relatively inexpensive (2S,4R)-4-hydroxy-L-proline. The overall synthetic strategy involves the protection of the amine and carboxylic acid functionalities, followed by the elimination of the hydroxyl group to form the double bond, and finally, the selective deprotection and subsequent Fmoc protection of the amino group.
Overall Synthetic Workflow
The synthesis can be logically divided into two main stages: the formation of the 3,4-dehydro-L-proline backbone and the subsequent N-terminal Fmoc protection.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline[1]
This protocol is adapted from the literature and outlines the conversion of (2S,4R)-4-hydroxyproline to (S)-3,4-dehydroproline.
Step 1: Protection of (2S,4R)-4-hydroxyproline
-
N-Benzyloxycarbonylation and Methylation: (2S,4R)-N-carbobenzyloxy-4-hydroxyproline is prepared from (2S,4R)-4-hydroxyproline. The carboxylic acid is then protected as a methyl ester.
Step 2: Introduction of a Leaving Group
-
Tosylation: The protected hydroxyproline is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to convert the hydroxyl group into a good leaving group (tosylate).
Step 3: Elimination Reaction
-
Phenylselenoxide Elimination: A highly regioselective phenylselenoxide elimination is employed to introduce the double bond. This involves reacting the tosylate with diphenyldiselenide and a reducing agent (e.g., NaBH4) to form the corresponding selenide, followed by oxidation (e.g., with H2O2) to the selenoxide which then undergoes syn-elimination.
Step 4: Deprotection
-
N-Deblocking and Ester Cleavage: The benzyloxycarbonyl (Cbz) group and the methyl ester are removed to yield (S)-3,4-dehydroproline. This can be achieved using trimethylsilyl iodide.
| Step | Key Reagents | Typical Solvent | Reaction Conditions |
| Protection | Cbz-Cl, Diazomethane (or other methylating agent) | Dioxane/Water, Ether | 0°C to RT |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridine | 0°C to RT |
| Elimination | Diphenyldiselenide, NaBH4, H2O2 | Ethanol, THF | Reflux, then 0°C to RT |
| Deprotection | Trimethylsilyl iodide | Chloroform | RT |
Table 1: Summary of key reagents and conditions for the synthesis of (S)-3,4-dehydroproline.
Experimental Protocol: Fmoc Protection of 3,4-dehydro-L-proline
This protocol is a general method for the N-Fmoc protection of amino acids and can be adapted for 3,4-dehydro-L-proline.[1][2]
Method 1: Using Fmoc-Cl
-
Dissolve 3,4-dehydro-L-proline (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a base such as sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1-1.2 equivalents) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up involves acidification with dilute HCl, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Method 2: Using Fmoc-OSu
-
Dissolve 3,4-dehydro-L-proline (1 equivalent) in a mixture of THF and a saturated aqueous solution of NaHCO3.
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents).
-
Stir the reaction at room temperature for 16 hours.
-
Adjust the pH to 9 with saturated NaHCO3 and extract with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product into an organic solvent, dry, and concentrate.
| Parameter | Method 1 (Fmoc-Cl) | Method 2 (Fmoc-OSu) |
| Fmoc Reagent | 9-fluorenylmethyl chloroformate | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |
| Base | Na2CO3 or NaHCO3 | NaHCO3 |
| Solvent System | 1,4-Dioxane / Water | THF / Saturated aq. NaHCO3 |
| Reaction Time | Overnight | 16 hours |
| Typical Yield | >90% (for standard amino acids) | >90% (for standard amino acids) |
Table 2: Comparison of Fmoc-protection methods.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and excess reagents. A combination of recrystallization and column chromatography is often employed.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocol: Purification
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. A good solvent system will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
A patent for the crystallization of N-Fmoc-amino acids suggests using an ethanol/water system.[3]
Column Chromatography
If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
| Purification Method | Principle | Typical Solvents/Mobile Phase |
| Recrystallization | Difference in solubility at different temperatures. | Ethyl acetate, Ethanol/Water, Isopropyl alcohol.[3][4] |
| Column Chromatography | Differential adsorption onto a stationary phase. | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient. |
Table 3: Overview of purification techniques.
Quality Control and Characterization
The purity and identity of the final this compound should be confirmed by various analytical techniques.
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-amino acids.
-
Reverse-Phase HPLC (RP-HPLC): Used to determine the chemical purity. A C18 column is typically used with a mobile phase gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA).
-
Chiral HPLC: Essential for confirming the enantiomeric purity. Chiral stationary phases (CSPs) such as polysaccharide-based or macrocyclic glycopeptide-based columns are effective for separating enantiomers of Fmoc-amino acids.[5][6][7]
| Analysis | Column Type | Typical Mobile Phase | Detection |
| Chemical Purity | C18 Reverse-Phase | Acetonitrile / Water with 0.1% TFA | UV (254 nm or 265 nm) |
| Enantiomeric Purity | Chiral Stationary Phase (e.g., Chiralpak-IA) | Hexane / Isopropyl alcohol with 0.1% TFA | UV (254 nm) |
Table 4: HPLC analysis parameters.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
This technical guide provides a framework for the synthesis and purification of this compound. Researchers should optimize the described protocols for their specific laboratory conditions and scale. Rigorous purification and characterization are paramount to ensure the quality of this valuable building block for peptide synthesis.
References
- 1. rsc.org [rsc.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 4. ajpamc.com [ajpamc.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Spectroscopic and Synthetic Profile of Fmoc-3,4-dehydro-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,4-dehydro-L-proline is a valuable synthetic building block in peptide chemistry and drug discovery. The incorporation of the unsaturated pyrrolidine ring introduces conformational constraints into peptide backbones, influencing their secondary structure and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS). This guide provides a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predictive and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.80 | d | 2H, Ar-H (Fmoc) |
| ~7.60 | d | 2H, Ar-H (Fmoc) |
| ~7.40 | t | 2H, Ar-H (Fmoc) |
| ~7.30 | t | 2H, Ar-H (Fmoc) |
| ~5.8-6.0 | m | 2H, CH=CH |
| ~4.50 | d | 2H, OCH₂ (Fmoc) |
| ~4.25 | t | 1H, CH (Fmoc) |
| ~4.2-4.4 | m | 1H, α-CH |
| ~4.0-4.2 | m | 2H, δ-CH₂ |
Disclaimer: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~173-175 | C=O (Carboxylic acid) |
| ~155 | C=O (Fmoc) |
| ~144 | 2C, Ar-C (Fmoc, quat.) |
| ~141 | 2C, Ar-C (Fmoc, quat.) |
| ~128 | 2C, Ar-CH (Fmoc) |
| ~127 | 2C, Ar-CH (Fmoc) |
| ~125 | 2C, Ar-CH (Fmoc) |
| ~120 | 2C, Ar-CH (Fmoc) |
| ~125-128 | 2C, CH=CH |
| ~67 | OCH₂ (Fmoc) |
| ~60-62 | α-CH |
| ~55-57 | δ-CH₂ |
| ~47 | CH (Fmoc) |
Disclaimer: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-2500 | O-H stretch (Carboxylic acid) |
| ~3050 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic) |
| ~1740 | C=O stretch (Fmoc urethane) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600 | C=C stretch (Aromatic) |
| ~1450 | C-H bend (Aliphatic) |
| ~1250 | C-O stretch |
Disclaimer: These are predicted absorption bands. Actual peak positions and intensities may vary.
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₂₀H₁₇NO₄ |
| Molecular Weight | 335.35 g/mol |
| [M+H]⁺ (calculated) | 336.1230 |
| [M+Na]⁺ (calculated) | 358.1049 |
Experimental Protocols
The synthesis of this compound can be achieved in two main stages: the synthesis of 3,4-dehydro-L-proline from a suitable precursor, followed by the protection of the secondary amine with the Fmoc group.
Synthesis of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline
This procedure is adapted from the Grieco elimination reaction.[1]
-
Formation of the Selenide: To a solution of N-protected (e.g., with a Boc or Cbz group) (2S,4R)-4-hydroxyproline methyl ester in anhydrous tetrahydrofuran (THF) at room temperature, add o-nitrophenylselenocyanate and tributylphosphine.[1]
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Oxidative Elimination: Cool the reaction mixture to 0°C and add a suitable base (e.g., pyridine) followed by the slow addition of 30% hydrogen peroxide.[2]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions of HCl, NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-protected 3,4-dehydroproline methyl ester.
-
Deprotection: Remove the N-protecting group and hydrolyze the methyl ester under appropriate conditions to yield (S)-3,4-dehydroproline.
Fmoc Protection of 3,4-dehydro-L-proline
This procedure is a general method for the Fmoc protection of amino acids using Fmoc-OSu.[3][4]
-
Dissolve 3,4-dehydro-L-proline in a mixture of 10% aqueous sodium carbonate or sodium bicarbonate solution and a suitable organic solvent (e.g., dioxane or acetone).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise to the amino acid solution with vigorous stirring.[3]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
Unveiling Fmoc-3,4-dehydro-L-proline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-3,4-dehydro-L-proline is a crucial building block in peptide synthesis and drug discovery, valued for its ability to introduce conformational constraints and enhance the biological activity of peptides. This technical guide provides a consolidated overview of its chemical properties and a representative synthesis protocol. It is important to note that, despite a thorough search of academic literature and crystallographic databases, the specific crystal structure of this compound is not publicly available at this time. Therefore, this document focuses on the available chemical data and synthetic methodologies to support its application in research and development.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₄[1] |
| Molecular Weight | 335.35 g/mol [1] |
| Appearance | Solid[1] |
| Functional Group | Fmoc[1] |
| SMILES String | OC(=O)[C@@H]1C=CCN1C(=O)OCC2c3ccccc3-c4ccccc24[1] |
| InChI | 1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1 |
| InChI Key | OALUMAMYGOBVTF-SFHVURJKSA-N[1] |
Applications in Research and Development
This compound is a versatile amino acid derivative with significant applications in several areas of chemical and biological research:
-
Peptide Synthesis : It serves as a fundamental building block for creating peptides with unique structural features. The dehydroproline moiety can induce specific turns and folds in the peptide backbone, influencing its overall conformation and stability.[2]
-
Drug Development : Its unique conformational properties are valuable in designing peptidomimetics and other pharmaceuticals. By incorporating this analog, researchers can develop compounds that target specific biological pathways with enhanced efficacy and selectivity.[2]
-
Structural Biology : The constrained nature of the dehydroproline ring makes it a useful tool for studying protein folding and protein-protein interactions. It can be used to probe the structural requirements of biological recognition events.[2]
-
Bioconjugation and Protein Engineering : This compound is utilized in bioconjugation to link biomolecules to other entities and in protein engineering to enhance the stability and activity of modified proteins.[2]
Experimental Protocol: Synthesis of Fmoc-Protected Amino Acids
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely used method for the Fmoc protection of amino acids can be applied. The following is a representative protocol based on the synthesis of Fmoc-L-proline.[3][4]
Materials:
-
(S)-3,4-dehydro-pyrrolidine-2-carboxylic acid (3,4-dehydro-L-proline)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Tetrahydrofuran (THF) (if using Fmoc-Osu)
Procedure using Fmoc-Cl:
-
Dissolve 3,4-dehydro-L-proline in a mixture of 1,4-dioxane and water.
-
Add potassium carbonate to the solution and cool the mixture to 0°C in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane dropwise to the cooled amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete, add water to the mixture.
-
Extract the aqueous mixture with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.
-
Acidify the aqueous phase to a pH of 2-3 with 1M HCl.
-
Extract the acidified aqueous phase with dichloromethane (DCM).
-
Combine the organic layers from the DCM extraction.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the solid this compound.
Procedure using Fmoc-Osu:
-
Dissolve 3,4-dehydro-L-proline in a 10% aqueous solution of sodium carbonate.
-
Dissolve 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu) in tetrahydrofuran (THF).
-
Mix the two solutions and stir for 48 hours at room temperature.
-
Add water to the reaction mixture.
-
Extract the mixture with diethyl ether to remove impurities.
-
Adjust the pH of the aqueous phase to 2-3 with HCl solution.
-
Extract the product into ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Evaporate the solvent to yield this compound.[3]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an Fmoc-protected amino acid.
Caption: General workflow for the synthesis of Fmoc-protected amino acids.
References
Fmoc-3,4-dehydro-L-proline: An In-depth Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,4-dehydro-L-proline is a conformationally constrained, non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine allows for its controlled incorporation into peptide chains using standard Fmoc-based synthesis protocols. The introduction of a double bond within the pyrrolidine ring imparts unique structural properties to the resulting peptides, influencing their conformation, stability, and biological activity.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols for their assessment, to aid researchers in its effective application in peptide synthesis and drug development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₁₇NO₄[3] |
| Molecular Weight | 335.35 g/mol [3] |
| Appearance | Solid[3] |
| SMILES String | O=C(O)[C@@H]1C=CCN1C(=O)OCC2c3ccccc3-c4ccccc24[3] |
| InChI Key | OALUMAMYGOBVTF-SFHVURJKSA-N[3] |
Solubility
The solubility of this compound is a critical factor for its successful application in peptide synthesis, particularly during the coupling step where it needs to be fully dissolved to ensure efficient reaction with the resin-bound peptide. Like most Fmoc-amino acids, its solubility is highest in polar aprotic solvents commonly used in SPPS.
Qualitative Solubility Data
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | A standard solvent for SPPS; however, the quality of DMF is crucial as degradation to dimethylamine can affect Fmoc group stability.[4][5] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often has a higher solvating power than DMF, especially for hydrophobic sequences.[4][5] |
| Dimethyl sulfoxide (DMSO) | Soluble | A strong solvent that can enhance the solubility of sparingly soluble Fmoc-amino acids.[4] |
| Dichloromethane (DCM) | Sparingly Soluble | Less commonly used for dissolving Fmoc-amino acids in modern SPPS. |
| Water | Insoluble | The hydrophobic Fmoc group renders the molecule insoluble in aqueous solutions. |
Factors Influencing Solubility:
-
Solvent Purity: The presence of impurities, particularly amines in DMF, can negatively impact the stability of the Fmoc group.[4]
-
Temperature: Gentle heating (e.g., to 37°C) can be employed to increase the solubility of sparingly soluble Fmoc-amino acids in organic solvents.[4]
-
Aggregation: The planar Fmoc group can lead to intermolecular π-π stacking, causing aggregation and reducing solubility. Sonication can help to break up aggregates.[4]
Stability
The stability of this compound is crucial for its storage and handling, as well as for maintaining its integrity throughout the peptide synthesis process. The primary points of potential degradation are the Fmoc protecting group and the 3,4-dehydro-L-proline ring itself.
Stability Profile
| Condition | Stability | Notes |
| Acidic (e.g., TFA) | Stable | The Fmoc group is stable to the acidic conditions used for cleavage of side-chain protecting groups and cleavage from the resin.[6] |
| Basic (e.g., Piperidine) | Labile | The Fmoc group is readily cleaved by secondary amines like piperidine, which is the basis of its use in SPPS.[6] |
| Elevated Temperature | Moderate | Thermal cleavage of the Fmoc group from Fmoc-proline has been observed at 120°C in DMSO.[7][8] The stability of the dehydroproline moiety at high temperatures in various solvents is not well-documented but may be susceptible to degradation.[9] |
| Hydrolytic | Potentially susceptible | While the Fmoc group is generally stable, prolonged exposure to aqueous basic conditions can lead to its hydrolysis.[10] The dehydroproline ring may also be susceptible to hydrolysis under certain pH conditions. |
| Oxidative | Potentially susceptible | The double bond in the dehydroproline ring could be susceptible to oxidation. It is recommended to store the compound protected from air and light. |
Potential Degradation Pathways:
-
Fmoc Group Cleavage: Premature cleavage of the Fmoc group can occur in the presence of basic impurities in solvents like DMF.[5]
-
Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under strongly basic aqueous conditions.[10]
-
Oxidation: The double bond in the dehydroproline ring is a potential site for oxidation.
-
Racemization: While generally low with Fmoc chemistry, the risk of racemization at the α-carbon should be considered, especially with certain activation methods and bases.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.
Methodology:
-
Preparation: Accurately weigh a small amount (e.g., 10 mg) of this compound into a clean, dry vial.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent (e.g., DMF, NMP, DMSO) to the vial.
-
Dissolution: Vortex the vial for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add the solvent in small, measured increments (e.g., 50 µL), vortexing after each addition, until the solid is completely dissolved.
-
Sonication and Heating (Optional): If the compound remains insoluble, sonicate the vial for 5-10 minutes. If necessary, gently warm the solution to 37°C with intermittent vortexing.
-
Calculation: Calculate the solubility as the mass of the compound divided by the total volume of solvent required for complete dissolution (expressed as mg/mL or M).
Protocol 2: Assessment of Stability by HPLC
This protocol describes a general method to assess the stability of this compound under specific conditions (e.g., in a particular solvent over time, at a certain temperature, or in the presence of a reagent).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Solvent Stability: Dilute the stock solution in the test solvent (e.g., DMF) to a final concentration. Aliquot into multiple vials and store at a specific temperature (e.g., room temperature).
-
Thermal Stability: Incubate aliquots of the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH Stability: Adjust the pH of an aqueous/organic solvent mixture containing the compound using appropriate buffers and store at a specific temperature.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each stress condition.
-
Quenching (if necessary): If the stress condition involves a reactive species, quench the reaction (e.g., by acidification or dilution).
-
HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the initial time point (t=0). The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage of remaining this compound can be calculated from the peak areas.
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
References
- 1. chemimpex.com [chemimpex.com]
- 2. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. Decreased thermal stability of collagens containing analogs of proline or lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Hygroscopicity of Fmoc-3,4-dehydro-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3,4-dehydro-L-proline is a crucial building block in peptide synthesis, offering unique conformational constraints that are valuable in drug design and development. The hygroscopicity, or the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property that can significantly impact its handling, storage, stability, and performance in synthetic applications. This technical guide provides an in-depth overview of the importance of assessing the hygroscopicity of this compound, detailed experimental protocols for its determination, and a classification framework for its hygroscopic nature. While specific quantitative hygroscopicity data for this compound is not publicly available, this guide equips researchers with the necessary methodologies to generate and interpret such data.
Introduction: The Significance of Hygroscopicity in Peptide Synthesis
The presence of water in a solid reagent can have profound implications for chemical reactions. In the context of peptide synthesis, the hygroscopicity of protected amino acids like this compound is a critical parameter to consider. Absorbed moisture can:
-
Lead to Inaccurate Stoichiometry: The measured weight of a hygroscopic reagent will include an unknown amount of water, leading to errors in molar calculations and potentially incomplete reactions or the use of excess, costly reagents.
-
Promote Degradation: The presence of water can facilitate hydrolytic degradation of the Fmoc protecting group or the amino acid itself, leading to impurities and reduced yield.
-
Affect Physical Properties: Moisture can cause a solid to become sticky or clump, making it difficult to handle, weigh, and dispense accurately.
-
Influence Reaction Kinetics: Water can interfere with coupling reactions in peptide synthesis, affecting reaction rates and the purity of the final peptide.
Given these potential issues, a thorough understanding and quantification of the hygroscopicity of this compound are essential for ensuring reproducible and high-quality results in research and drug development.
Experimental Protocols for Hygroscopicity Assessment
Two primary methods for determining the water content and hygroscopic nature of a solid compound are Karl Fischer titration and Dynamic Vapor Sorption (DVS).
Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for quantifying the water content in a sample.[1][2] It is based on a stoichiometric reaction between iodine and water. For a solid amino acid derivative like this compound, a volumetric or coulometric KF titration can be employed.[1][2] Due to the poor solubility of many amino acids in alcohols, modifications to the standard procedure may be necessary to ensure complete water extraction.[1]
Methodology:
-
Instrument Preparation:
-
The Karl Fischer titrator, whether volumetric or coulometric, should be properly assembled and conditioned according to the manufacturer's instructions.
-
The titration vessel is filled with a suitable KF solvent (e.g., a mixture of methanol and a solubilizer like formamide to aid in dissolving the sample).[1]
-
The solvent is pre-titrated to a dry endpoint to eliminate any residual water.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a suitable amount of this compound (typically providing 5-30 mg of water) in a dry weighing boat.[3]
-
Quickly transfer the sample into the conditioned titration vessel.
-
Seal the vessel immediately to prevent the ingress of atmospheric moisture.
-
-
Titration and Endpoint Detection:
-
Stir the sample in the solvent to facilitate dissolution and water extraction. An extraction time of at least three minutes is recommended.[1]
-
Initiate the titration. The KF reagent (containing iodine) is added until all the water in the sample has reacted.
-
The endpoint is typically detected potentiometrically.
-
-
Calculation of Water Content:
-
The instrument software will calculate the percentage of water in the sample based on the amount of KF reagent consumed. The formula for volumetric titration is: Water Content (%) = (Volume of KF reagent (mL) × Titer of KF reagent (mg/mL)) / (Sample weight (mg)) × 100
-
Considerations for Amino Acid Derivatives:
-
Solubility: As this compound may have limited solubility in standard KF solvents, the use of co-solvents like formamide or specialized reagents is advisable.[1]
-
Side Reactions: While less common with amino acid derivatives compared to free amines, potential side reactions with the KF reagents should be considered. Performing the titration at a controlled temperature can help minimize these.
-
KF Oven Method: For samples that are particularly insoluble or react with the KF reagents, a KF oven can be used. The sample is heated in a sealed vial, and the evaporated water is carried by a dry gas stream into the titration cell.[1] Recommended temperatures for amino acids are between 150 and 180 °C.[1]
Hygroscopicity Profiling by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature.[4] This provides a detailed profile of a material's hygroscopic behavior.
Methodology:
-
Sample Preparation:
-
A small amount of this compound (typically 10-20 mg) is placed in the DVS instrument's microbalance sample pan.
-
-
Initial Drying:
-
The sample is dried in the instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This initial dry weight serves as the baseline.
-
-
Sorption/Desorption Isotherm Generation:
-
The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a set threshold).
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to generate a desorption isotherm.
-
-
Data Analysis:
-
The DVS software plots the change in mass (%) as a function of RH, generating sorption and desorption isotherms.
-
The data reveals the total amount of water absorbed at different humidity levels, the rate of uptake, and any hysteresis between the sorption and desorption curves, which can indicate physical changes in the sample.
-
Data Presentation and Classification
The data obtained from hygroscopicity testing should be clearly structured for easy interpretation and comparison.
Quantitative Data Summary
While specific data for this compound is not available, the following table illustrates how results from DVS analysis would be presented.
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |
| 0 | 0.00 | Value at end of desorption |
| 10 | Experimental Value | Experimental Value |
| 20 | Experimental Value | Experimental Value |
| 30 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value |
| 60 | Experimental Value | Experimental Value |
| 70 | Experimental Value | Experimental Value |
| 80 | Experimental Value | Experimental Value |
| 90 | Experimental Value | Experimental Value |
Hygroscopicity Classification
Based on the water uptake at a specific condition, the hygroscopicity of a substance can be classified. The European Pharmacopoeia provides a widely accepted classification system based on the percentage weight increase after storage at 25°C and 80% RH for 24 hours.[5][6]
| Classification | Weight Increase (% w/w) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Visualization of Experimental Workflow
A general workflow for assessing the hygroscopicity of a solid compound is presented below.
Handling and Storage Recommendations
Based on the hygroscopicity classification, appropriate handling and storage procedures should be implemented for this compound.
-
Non-hygroscopic / Slightly hygroscopic: Standard storage in well-sealed containers at ambient temperature is generally sufficient.
-
Hygroscopic / Very hygroscopic: These materials require more stringent controls.
-
Storage: Store in tightly sealed containers, preferably with a desiccant. The use of a glove box or a dry box with a controlled low-humidity atmosphere is highly recommended for storage and handling.
-
Handling: Weighing and dispensing should be performed as quickly as possible to minimize exposure to atmospheric moisture. If possible, these operations should be carried out in a low-humidity environment.
-
Drying: If the material has been exposed to moisture, it may need to be dried under vacuum at a mild temperature before use. The stability of the compound to the drying conditions should be verified.
-
Conclusion
References
Conformational Analysis of Fmoc-3,4-dehydro-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3,4-dehydro-L-proline (Fmoc-ΔPro) is a non-natural amino acid analog increasingly utilized in peptide and peptidomimetic design to impart unique structural and functional properties. The introduction of a double bond within the pyrrolidine ring significantly alters its conformational landscape compared to its saturated counterpart, L-proline. This technical guide provides an in-depth analysis of the conformational preferences of Fmoc-ΔPro, drawing upon computational modeling data of closely related analogs and experimental findings from similar derivatives. The guide details the flattened geometry of the pyrrolidine ring, the relative energies of its conformers, and the implications for peptide secondary structure. Experimental protocols for the synthesis and incorporation of Fmoc-ΔPro into peptide chains are also outlined, providing a comprehensive resource for researchers in the fields of medicinal chemistry, structural biology, and drug development.
Introduction
Proline and its derivatives are unique among the proteinogenic amino acids due to the cyclic nature of their side chain, which imposes significant constraints on the peptide backbone. The conformational rigidity of the pyrrolidine ring and the propensity for cis-trans isomerization of the X-Pro peptide bond are critical determinants of protein and peptide structure and function. This compound, with its Cγ-Cδ unsaturation, introduces further conformational constraints, leading to a more planar ring structure. This planarity has profound effects on the accessible backbone dihedral angles (φ and ψ) and the puckering of the pyrrolidine ring, making it a valuable tool for stabilizing specific secondary structures, such as β-turns and polyproline II (PPII) helices. Understanding the conformational intricacies of Fmoc-ΔPro is therefore essential for its rational application in the design of novel therapeutics and biomaterials.
Conformational Landscape of 3,4-Dehydroproline
The defining feature of 3,4-dehydroproline is the Cγ=Cδ double bond, which forces the five-membered ring into a nearly planar conformation. This contrasts with the distinct "up" (Cγ-endo) and "down" (Cγ-exo) puckered conformations observed in saturated proline rings.
Ring Geometry
Computational studies on N-acetyl-3,4-dehydroproline methylamide, a close analog of Fmoc-ΔPro, reveal a significantly flattened pyrrolidine ring. The puckering amplitude is substantially reduced compared to saturated proline. X-ray crystallographic analyses of L-3,4-dehydroproline and its N-acetyl and N-Boc derivatives confirm this near-planar geometry in the solid state. This inherent planarity is the primary factor governing the conformational preferences of ΔPro-containing peptides.
Dihedral Angles and Conformational Energies
Due to the lack of direct experimental data for this compound, we refer to high-level ab initio computational studies on N-acetyl-3,4-dehydroproline methylamide to provide quantitative insights into its conformational preferences. These calculations have explored the potential energy surface with respect to the backbone dihedral angles φ and ψ, as well as the cis/trans isomerization of the preceding peptide bond.
The major low-energy conformations are summarized in the table below. The relative energies indicate a preference for the trans peptide bond isomer, with the lowest energy conformer adopting a polyproline II (PPII)-like structure.
| Conformer | Preceding Peptide Bond | φ (°) | ψ (°) | Relative Energy (kcal/mol) |
| trans-I | trans | -75 | 150 | 0.00 |
| trans-II | trans | -75 | -45 | 1.2 |
| cis-I | cis | -75 | 150 | 2.5 |
| cis-II | cis | -75 | -30 | 3.0 |
Data adapted from computational studies on N-acetyl-3,4-dehydroproline methylamide.
These findings suggest that the incorporation of Fmoc-ΔPro can effectively restrict the peptide backbone to specific regions of the Ramachandran plot, thereby predisposing the peptide to adopt well-defined secondary structures.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound starts from L-proline. The following is a generalized protocol:
-
Protection of L-proline: L-proline is first protected at the carboxylic acid, typically as a methyl or benzyl ester.
-
Introduction of Unsaturation: A double bond is introduced at the 3,4-position. This can be achieved through various methods, including bromination followed by dehydrobromination.
-
Deprotection of the Carboxylic Acid: The ester protecting group is removed to yield 3,4-dehydro-L-proline.
-
Fmoc Protection: The free amine of 3,4-dehydro-L-proline is reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate or N,N-diisopropylethylamine) in a suitable solvent system (e.g., dioxane/water or acetonitrile/water).
-
Purification: The final product is purified by crystallization or column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Resin Swelling: The appropriate solid support (e.g., Wang or Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Coupling of Fmoc-ΔPro: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: The deprotection and coupling steps are repeated for subsequent amino acid residues.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Conformational Relationships
The conformational behavior of the 3,4-dehydroproline ring can be understood as a balance between the constraints imposed by the double bond and the steric interactions of the substituents.
Conclusion
The introduction of a 3,4-double bond in the proline ring significantly alters its conformational properties, leading to a near-planar structure that restricts the peptide backbone to specific conformations. Computational data on N-acetyl-3,4-dehydroproline methylamide suggests a strong preference for a trans preceding peptide bond and a polyproline II-like conformation. While direct experimental data for this compound is limited, the available information from closely related analogs provides a robust framework for understanding its conformational behavior. The detailed experimental protocols provided in this guide will aid researchers in the synthesis and application of Fmoc-ΔPro for the development of conformationally defined peptides and peptidomimetics with potential therapeutic applications. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis of Fmoc-ΔPro and its peptide derivatives, are warranted to refine our understanding of its precise conformational landscape.
The Strategic Role of the Fmoc Protecting Group in the Synthesis and Application of 3,4-Dehydroproline Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and development, offering a pathway to modulate peptide conformation, stability, and biological activity. Among these, 3,4-dehydroproline (ΔPro), a conformationally restricted analog of proline, has garnered significant interest. Its unique stereochemistry and electronic properties can induce specific secondary structures and influence the bioactivity of peptides. The successful synthesis of peptides containing 3,4-dehydroproline via solid-phase peptide synthesis (SPPS) is critically dependent on the choice of protecting groups. This technical guide provides an in-depth examination of the pivotal role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the synthesis of 3,4-dehydroproline-containing peptides. We will explore the advantages of Fmoc chemistry in this context, detail experimental protocols for its use, and discuss the biological implications, particularly in the context of prolyl hydroxylase inhibition and collagen biosynthesis.
Introduction: The Significance of 3,4-Dehydroproline in Peptide Chemistry
Proline and its analogs are unique among amino acids due to their cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[1][2] These constraints are crucial in determining the three-dimensional structure of peptides and proteins, influencing folding, stability, and biological function. 3,4-Dehydroproline, with its unsaturated pyrrolidine ring, further rigidifies the backbone, offering a tool to fine-tune peptide architecture.[3][4] The introduction of this unsaturated bond can enhance proteolytic stability and pre-organize a peptide into a desired conformation for receptor binding.[3]
The synthesis of peptides containing such modified residues requires a robust and versatile chemical strategy. Solid-phase peptide synthesis (SPPS) utilizing the Fmoc protecting group has become the predominant method for this purpose.[5][6][]
The Fmoc Protecting Group: A Cornerstone of Modern SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group that is central to one of the most widely used strategies in SPPS.[5][6][8] Its utility stems from a key chemical property: it is labile under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions used to cleave the final peptide from the resin and remove most side-chain protecting groups.[8][9] This "orthogonality" is a major advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires repeated exposure to strong acid for Nα-deprotection and harsh acids like hydrofluoric acid (HF) for final cleavage.[9][10]
Key Advantages of the Fmoc Group:
-
Mild Deprotection Conditions: The use of a weak base like piperidine preserves acid-sensitive functionalities on the peptide and the solid support.[6][]
-
Orthogonality: The base-lability of the Fmoc group is compatible with acid-labile side-chain protecting groups, allowing for selective deprotection and modification.[6]
-
Reaction Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, allowing for real-time monitoring of the deprotection step by quantifying the concentration of the dibenzofulvene-piperidine adduct in the wash solutions.[5][6]
-
Versatility: Fmoc chemistry is amenable to both manual and automated synthesis and is compatible with a wide range of modified amino acids.[5]
Fmoc-3,4-Dehydroproline in Solid-Phase Peptide Synthesis
The application of Fmoc chemistry to the incorporation of 3,4-dehydroproline follows the general principles of SPPS. The commercially available Fmoc-3,4-dehydro-L-proline can be readily used as a building block in a standard synthesis cycle.[3]
The Fmoc-SPPS Cycle for 3,4-Dehydroproline Incorporation
The synthesis of a peptide containing 3,4-dehydroproline on a solid support involves a repetitive cycle of deprotection, coupling, and washing steps.
Caption: General workflow for the incorporation of Fmoc-3,4-dehydroproline in SPPS.
Quantitative Data and Coupling Considerations
While extensive quantitative data directly comparing the coupling efficiency of Fmoc-3,4-dehydroproline to other Fmoc-amino acids is not widely published in a consolidated format, some general principles and expectations can be outlined. Proline and its analogs, being secondary amines, can exhibit slower coupling kinetics compared to primary amino acids.[10] The rigid, unsaturated ring of 3,4-dehydroproline may also introduce steric considerations. Therefore, to ensure complete incorporation and avoid deletion sequences, certain optimization strategies may be beneficial.
| Parameter | Standard Amino Acids | Fmoc-3,4-Dehydroproline (Expected) | Rationale |
| Coupling Time | 1-2 hours | Potentially longer (2-4 hours) or double coupling | The secondary amine and rigid ring structure may slow down the reaction kinetics.[10] |
| Equivalents of AA | 3-5 eq. | 3-5 eq. | A standard excess is generally sufficient, but may be increased if coupling proves difficult. |
| Coupling Reagents | HBTU, HATU, HCTU, DIC/Oxyma | HATU, HCTU, COMU | More potent activating agents are recommended to overcome potentially slower kinetics. |
| Yield per Cycle | >99% | Generally high, but sequence-dependent | With optimized conditions, high yields are achievable.[] |
Table 1: Comparison of Typical Coupling Parameters in Fmoc-SPPS.
Potential Side Reactions
While specific side reactions unique to 3,4-dehydroproline in Fmoc-SPPS are not extensively documented, general side reactions associated with proline and Fmoc chemistry should be considered:
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when proline or its analogs are the second residue to be coupled. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic DKP. The use of 2-chlorotrityl chloride resin or coupling of a dipeptide unit can mitigate this issue.[8][9]
-
Racemization: While proline itself is less prone to racemization, the choice of coupling reagents and conditions is still important for maintaining stereochemical integrity.[9]
-
Incomplete Fmoc Deprotection: Aggregation of the growing peptide chain can hinder the access of piperidine, leading to incomplete Fmoc removal.[8]
Experimental Protocols
The following protocols provide a general framework for the manual incorporation of Fmoc-3,4-dehydroproline into a peptide sequence using Fmoc-SPPS. These can be adapted for automated synthesizers.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Rink Amide for peptide amides, 2-chlorotrityl for protected fragments)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIPS, water)
-
Diethyl ether
Protocol for a Single Coupling Cycle
This protocol assumes the synthesis is proceeding after the previous amino acid has been deprotected.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[11]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HATU) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[10][11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring (Optional): Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically a mixture of TFA, water, and TIPS (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for the final cleavage and deprotection of the peptide from the resin.
Biological Application: Inhibition of Prolyl Hydroxylase and Impact on Collagen Synthesis
A significant area of interest for 3,4-dehydroproline in drug development is its role as an inhibitor of prolyl hydroxylases (PHDs).[12][13][14][15] These enzymes are crucial for the post-translational modification of proline residues to hydroxyproline, a key step in the maturation and stabilization of collagen.[16][17][18]
The Collagen Synthesis Pathway and Prolyl Hydroxylation
Collagen biosynthesis is a multi-step process that begins with the transcription and translation of procollagen α-chains.[16][18] Within the endoplasmic reticulum, specific proline residues in the Y-position of Gly-X-Y repeats are hydroxylated by prolyl 4-hydroxylases.[16][17] This hydroxylation is essential for the formation of a stable triple helix structure of procollagen at body temperature.[17] Without this modification, the procollagen is unstable and may be degraded intracellularly, leading to a reduction in collagen deposition.[13][17]
Mechanism of Inhibition by 3,4-Dehydroproline
3,4-Dehydroproline acts as a competitive inhibitor and, in some cases, a suicide inhibitor of prolyl hydroxylase.[12][14] By mimicking the natural substrate, proline, it binds to the active site of the enzyme, thereby preventing the hydroxylation of proline residues in procollagen.[12][13] This leads to the synthesis of under-hydroxylated, unstable collagen that is poorly secreted and more susceptible to degradation.[13][17] This mechanism is of therapeutic interest in conditions characterized by excessive collagen deposition, such as fibrosis.[17]
Caption: Signaling pathway of collagen synthesis and its inhibition by 3,4-dehydroproline.
Conclusion
The Fmoc protecting group is an indispensable tool for the successful solid-phase synthesis of peptides containing the non-canonical amino acid 3,4-dehydroproline. Its mild deprotection conditions, orthogonality, and compatibility with automated synthesis provide a robust platform for creating these modified peptides. While the incorporation of Fmoc-3,4-dehydroproline may require some optimization of coupling conditions due to its secondary amine nature, standard Fmoc-SPPS protocols can be readily adapted. The ability to synthesize peptides containing 3,4-dehydroproline opens up exciting avenues for drug discovery, particularly in the development of inhibitors for enzymes such as prolyl hydroxylase, which are implicated in fibrotic diseases. This technical guide provides researchers and drug development professionals with the foundational knowledge to effectively utilize Fmoc-3,4-dehydroproline in their peptide synthesis endeavors. Further research into the specific coupling kinetics and potential unique side reactions of this proline analog will continue to refine its application in the field.
References
- 1. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fmoc-3,4-dehydro-L-proline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Fmoc-3,4-dehydro-L-proline (Fmoc-ΔPro-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural feature, a double bond within the pyrrolidine ring, imparts significant conformational constraints on the peptide backbone. This rigidity is strategically employed in peptide design and drug development to enhance biological activity, improve metabolic stability, and modulate receptor selectivity.
Incorporating Fmoc-ΔPro-OH into a peptide sequence can induce the formation of specific secondary structures, such as β-turns.[1] These well-defined conformations are often crucial for molecular recognition and binding events at biological targets. Consequently, peptides containing 3,4-dehydro-L-proline are explored as enzyme inhibitors, peptidomimetics, and novel therapeutic agents.[2][3][4]
These application notes provide a comprehensive guide to the use of Fmoc-ΔPro-OH in standard Fmoc/tBu-based SPPS, covering protocols from resin preparation to final peptide purification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-1-(9H-fluoren-9-yl)methoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
| Molecular Formula | C₂₀H₁₇NO₄ |
| Molecular Weight | 335.4 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98% |
| Storage Conditions | 0–8 °C |
Core Principles and Workflow
The synthesis of peptides containing Fmoc-ΔPro-OH follows the standard Fmoc/tBu orthogonal strategy. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups of other amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt). The iterative cycle of SPPS involves the selective removal of the Fmoc group followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.
Caption: General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis.
Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Materials and Reagents
-
Resin: Rink Amide or Wang resin (pre-loaded or for loading).
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Amino Acids: this compound, other required Fmoc-protected amino acids.
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HCTU, HATU, or DIC/Oxyma Pure.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).
-
Precipitation: Cold diethyl ether.
Protocol 1: Resin Swelling
-
Place the resin (approx. 150-200 mg for a 0.5-0.7 mmol/g loading) into a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) to the vessel.
-
Agitate the resin slurry at room temperature for at least 30-60 minutes to ensure complete swelling.[5]
-
Drain the solvent.
Protocol 2: Fmoc Group Deprotection
The Fmoc group is removed via a base-induced β-elimination mechanism.
Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.
Procedure:
-
Add 20% piperidine in DMF to the swelled resin.
-
Agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 10-20 minutes to ensure complete deprotection.[2][5]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Table 2: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Recommended Concentration | Key Advantages | Potential Disadvantages |
| Piperidine | 20% (v/v) in DMF | Well-established, reliable, effective for most sequences. | Can promote side reactions like aspartimide formation.[6] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | Less toxic than piperidine, similar efficiency. | - |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/EtOH | Good alternative, may reduce certain side reactions. | Lower solubility requires co-solvent.[7] |
| DBU | 2% (v/v) DBU + 2% Piperidine in DMF | Very fast deprotection, useful for difficult sequences. | Highly basic, can significantly increase risk of side reactions.[8] |
Protocol 3: Coupling of this compound
Due to the secondary amine structure of proline and its analogs, coupling can be sterically hindered and may require stronger coupling reagents or longer reaction times.[2][9]
-
Activation: In a separate vial, dissolve Fmoc-ΔPro-OH (3-4 eq.), a coupling reagent (e.g., HCTU, 3-4 eq.), and a base (e.g., DIPEA, 6-8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a test to confirm reaction completion. Note that the Kaiser test will be negative for the secondary amine of proline. A chloranil or isatin test can be used as an alternative.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Double Coupling (Optional): If monitoring indicates incomplete coupling, repeat steps 1-5. This is often recommended for proline residues, especially when they follow another bulky residue.[9]
Table 3: Comparison of Common Coupling Reagents for Fmoc-ΔPro-OH
| Reagent (Activator) | Base | Key Advantages | Considerations |
| HCTU / HATU | DIPEA / Collidine | Fast, highly efficient, and suppress racemization. Widely used for standard and difficult couplings.[10] | HATU is more expensive but often superior for very difficult couplings. |
| DIC / Oxyma Pure | - | Cost-effective, low racemization. Forms a soluble urea byproduct. | Slower reaction times compared to aminium-based reagents. |
| PyBOP | DIPEA / NMM | Effective for hindered couplings. | Can be less efficient for some sequences compared to HCTU/HATU. |
Protocol 4: Chain Elongation
Repeat the deprotection (Protocol 2) and coupling (Protocol 3) cycles for each subsequent amino acid in the peptide sequence.
Protocol 5: Final Cleavage and Side-Chain Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (see Table 4). A common general-purpose cocktail is Reagent K.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).
-
Agitate the slurry at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
Table 4: Standard TFA Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Scavengers & Purpose |
| Standard | TFA / H₂O (95:5) | Water (scavenges t-butyl cations). |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / TIS (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues like Arg, Cys, Met, Trp. |
| TFA/TIS/H₂O | TFA / TIS / H₂O (95:2.5:2.5) | A common choice for peptides without Trp or Met. TIS is a potent scavenger for trityl and t-butyl groups. |
Protocol 6: Peptide Precipitation and Purification
-
Reduce the volume of the TFA filtrate to ~1-2 mL under a stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a large volume (40-50 mL) of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture (e.g., 5 min at 3500 rpm), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
Applications and Structural Implications
The primary reason to incorporate 3,4-dehydro-L-proline is to introduce a conformational "kink" or constraint. This is particularly useful for stabilizing β-turn structures, which are critical recognition motifs in many biological systems.
Caption: A ΔPro residue at the i+1 position helps to stabilize a β-turn structure.
By locking a portion of the peptide into a specific bioactive conformation, ΔPro-containing analogs can exhibit significantly higher binding affinity and selectivity for their targets compared to their more flexible, natural counterparts. This makes Fmoc-ΔPro-OH a powerful tool in the rational design of peptidomimetics and peptide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. mesalabs.com [mesalabs.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-3,4-dehydro-L-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-3,4-dehydro-L-proline (Fmoc-ΔPro) is an unsaturated analog of proline that, when incorporated into peptides, can induce specific conformational constraints and serve as a probe for studying peptide structure and function. Its unique stereoelectronic properties can influence peptide folding and stability. However, the presence of the double bond and the inherent steric hindrance of the proline ring can present challenges during Solid-Phase Peptide Synthesis (SPPS). This document provides detailed protocols and application notes for the efficient coupling of this compound in Fmoc-based SPPS.
Challenges in Coupling this compound
The incorporation of this compound into a growing peptide chain can be less efficient than standard amino acids due to several factors:
-
Steric Hindrance: As a proline derivative, Fmoc-ΔPro is a secondary amine, which inherently exhibits slower coupling kinetics compared to primary amines.
-
Potential for Racemization: The α-carbon of proline and its derivatives can be susceptible to racemization under certain coupling conditions, particularly with base-mediated activation methods.[1][2] Studies have shown that the presence of 1-hydroxybenzotriazole (HOBt) with carbodiimides can induce racemization in proline residues.[1]
-
Diketopiperazine Formation: When proline or its analogs are the second amino acid in the sequence, the dipeptide is prone to cyclization and cleavage from the resin, forming a diketopiperazine. This side reaction is more prevalent in Fmoc-based SPPS due to the basic conditions used for Fmoc deprotection.[2]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions when incorporating this compound. While specific data for Fmoc-ΔPro is limited, studies on other "difficult" sequences provide valuable insights into the relative performance of common coupling reagents. The following table summarizes the crude peptide purity achieved with various activators in the synthesis of the acyl carrier protein (65-74) fragment, a known challenging sequence.
| Coupling Reagent | Class | Crude Peptide Purity (%) with 2 x 1 min Coupling | Crude Peptide Purity (%) with 2 x 20 min Coupling | Key Considerations |
| HATU | Uronium/Aminium | 83.6 | 81.3 | Highly efficient, even with short coupling times. Considered the gold standard but is expensive. |
| HCTU | Uronium/Aminium | 80.8 | 82.5 | Very efficient with both short and long coupling times, offering a cost-effective alternative to HATU.[3][4][5] |
| COMU | Uronium/Aminium | 81.9 | 79.5 | Shows excellent performance, particularly with shorter coupling times.[6][7] |
| TCTU | Uronium/Aminium | - | - | Reported to be a very efficient coupling reagent.[3] |
| PyBOP | Phosphonium | 48.1 | 78.5 | Performance improves significantly with longer reaction times; less effective for rapid couplings of difficult residues.[6] |
| DIC/HOBt | Carbodiimide | - | - | A classic and cost-effective method, but can be slower and may increase the risk of racemization for proline derivatives.[1][8] |
Data is adapted from a comparative study on the synthesis of the ACP(65-74) peptide fragment and represents the efficiency for a difficult sequence.[6]
Recommended Coupling Protocols
Based on the available data for challenging amino acids, uronium/aminium salt-based coupling reagents such as HATU, HCTU, and COMU are recommended for the incorporation of this compound to ensure high coupling efficiency.
Protocol 1: Coupling using HCTU/DIPEA
This protocol is recommended for routine coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HCTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended to 4 hours or a second coupling can be performed.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
Protocol 2: Coupling using DIC/Oxyma
This protocol is an alternative to phosphonium/uronium salt reagents and may reduce the risk of racemization compared to DIC/HOBt.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and mix well.
-
-
Coupling Reaction:
-
Immediately add the coupling solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing and Monitoring: Follow the same procedures as in Protocol 1.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes in the coupling of this compound during SPPS.
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Note: Synthesis of Conformationally Constrained Cyclic Peptides Using Fmoc-3,4-dehydro-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic peptides are a prominent class of therapeutics due to their high binding affinity, specificity, and enhanced metabolic stability compared to linear counterparts. The incorporation of conformationally constrained amino acids is a key strategy to pre-organize the linear precursor for efficient macrocyclization and to fine-tune the resulting peptide's bioactivity. Fmoc-3,4-dehydro-L-proline (Fmoc-ΔPro) is a valuable building block that introduces a rigidifying Cα=Cβ double bond within the proline ring. This modification significantly restricts the peptide backbone, promoting the formation of β-turns and facilitating head-to-tail cyclization. This document provides detailed protocols for the solid-phase synthesis of ΔPro-containing linear peptides, followed by solution-phase macrocyclization, purification, and characterization.
Introduction
The unique cyclic structure of proline confers exceptional rigidity to a peptide backbone, often inducing β-turn secondary structures.[1] By introducing a double bond into the proline ring, 3,4-dehydro-L-proline (ΔPro) further flattens the pyrrolidine ring and restricts its conformational flexibility, making it a powerful tool in peptidomimetic and drug design.[2] The Fmoc-protected derivative, this compound, is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).
The primary advantage of incorporating Fmoc-ΔPro into a peptide sequence destined for cyclization is the pre-organization of the linear precursor. This conformational constraint brings the N- and C-termini into proximity, thereby increasing the rate of intramolecular cyclization and minimizing competing intermolecular oligomerization, which can be a significant challenge in macrocyclization.[2]
Key Advantages of Using this compound
-
Conformational Rigidity: The endocyclic double bond reduces the puckering amplitude of the pyrrolidine ring, locking the peptide backbone into a more defined conformation.
-
β-Turn Induction: Like proline, ΔPro is a potent inducer of β-turn structures, which are critical for molecular recognition and receptor binding.[3]
-
Enhanced Cyclization Efficiency: The induced turn structure pre-organizes the linear peptide for macrocyclization, often leading to higher yields of the desired cyclic monomer.
-
Metabolic Stability: The unnatural amino acid structure can impart increased resistance to enzymatic degradation.
-
Structural Diversity: Provides a unique structural element for exploring the structure-activity relationship (SAR) of bioactive peptides.
Experimental Protocols
The following protocols are adapted from standard Fmoc-SPPS methodologies for the synthesis of a model ΔPro-containing cyclic peptide. Researchers should note that optimization of coupling times and cyclization conditions may be necessary depending on the specific peptide sequence.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage of the fully protected peptide for subsequent solution-phase cyclization.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Methanol (MeOH)
-
Cleavage Solution: 1% Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the resin, followed by the amino acid solution.
-
Agitate for 1-2 hours.
-
To cap unreacted chloride sites, add a solution of DCM/MeOH/DIEA (80:15:5) and agitate for 30 minutes.
-
-
Iterative Coupling Cycles: For each subsequent amino acid:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, add a fresh portion of the piperidine solution, and agitate for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq., including Fmoc-ΔPro) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. For the sterically hindered Fmoc-ΔPro, the coupling time may need to be extended to 4 hours or a double coupling may be required. Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
N-terminal Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 3a to liberate the N-terminal amine required for cyclization.
-
Cleavage of Protected Peptide:
-
Wash the resin with DCM (5x) and allow it to dry partially.
-
Add the cleavage solution (1% TFA in DCM) and agitate for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time into a flask containing pyridine (to neutralize the TFA).
-
Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol uses high-dilution conditions to favor intramolecular cyclization.
Workflow for Synthesis and Cyclization
Caption: Overall workflow from linear peptide to purified cyclic product.
Materials:
-
Crude, side-chain protected linear peptide
-
High-purity DMF
-
HATU
-
DIEA
-
Deprotection Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 1-2 mM. This high dilution is critical to minimize intermolecular reactions.
-
Cyclization Reaction:
-
Add DIEA (3 equivalents based on the initial resin loading) to the peptide solution and stir.
-
Add the coupling reagent HATU (1.5 equivalents).
-
Stir the reaction at room temperature for 4-24 hours.
-
-
Monitoring: Monitor the reaction by LC-MS to track the disappearance of the linear peptide starting material and the appearance of the cyclic product.
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure.
-
Side-Chain Deprotection:
-
Add the deprotection cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the crude cyclic peptide residue.
-
Stir at room temperature for 2-3 hours.
-
-
Precipitation: Precipitate the crude cyclic peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collection: Collect the precipitate by centrifugation, wash with cold ether, and lyophilize to obtain the crude product.
Protocol 3: Purification and Characterization
-
Purification: Purify the crude lyophilized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final cyclic peptide using LC-MS to verify the molecular weight and analytical HPLC for purity assessment. Further structural confirmation can be obtained via NMR spectroscopy.
Data Presentation
The following tables present representative data for the synthesis of a model cyclic hexapeptide containing a ΔPro residue. Actual results will be sequence-dependent.
Table 1: Recommended Coupling Conditions for Fmoc-Amino Acids
| Reagent | Additive | Typical Coupling Time | Racemization Risk | Notes |
|---|---|---|---|---|
| HATU | None | 15 - 45 minutes | Very Low | Highly efficient; recommended for difficult couplings like Fmoc-ΔPro. [4] |
| HBTU | HOBt | 30 - 60 minutes | Low | A reliable choice for most standard couplings.[4] |
| PyBOP | None | 30 - 60 minutes | Low | Commonly used for both linear synthesis and cyclization.[5] |
| DIC | HOBt/Oxyma | 1 - 4 hours | Low | Cost-effective but can be slower for hindered couplings.[4] |
Table 2: Representative Cyclization Data for a ΔPro-Containing Hexapeptide
| Peptide Sequence (Linear) | Cyclization Method | Coupling Reagent | Concentration (mM) | Crude Yield (%) | Crude Purity (%) |
|---|---|---|---|---|---|
| H₂N-Gly-Phe-ΔPro-Thr(tBu)-Tyr(tBu)-Gly-COOH | Solution-Phase | HATU | 1.0 | ~65 | ~70 |
| H₂N-Gly-Phe-ΔPro-Thr(tBu)-Tyr(tBu)-Gly-COOH | Solution-Phase | PyBOP | 1.0 | ~55 | ~60 |
| H₂N-Gly-Phe-Pro-Thr(tBu)-Tyr(tBu)-Gly-COOH | Solution-Phase | HATU | 1.0 | ~50 | ~60 |
Note: The higher yield and purity for the ΔPro-containing peptide compared to the standard Pro-containing peptide is illustrative of the pre-organization effect.
Table 3: Characterization of Purified Cyclic(Gly-Phe-ΔPro-Thr-Tyr-Gly)
| Property | Value |
|---|---|
| Purity (Analytical HPLC) | >98% |
| Calculated Mass [M+H]⁺ | 652.29 g/mol |
| Observed Mass [M+H]⁺ | 652.30 g/mol |
Conclusion
This compound serves as an effective tool for synthesizing conformationally constrained cyclic peptides. Its incorporation via standard SPPS protocols, followed by a solution-phase macrocyclization step, can lead to efficient formation of cyclic structures. The inherent rigidity of the ΔPro residue not only facilitates the key cyclization step but also provides a means to engineer peptides with enhanced stability and potentially greater biological activity. The protocols and data provided herein offer a solid foundation for researchers to explore the use of this valuable non-canonical amino acid in peptide-based drug discovery.
References
Fmoc-3,4-dehydro-L-proline: A Versatile Tool for Peptidomimetic Design
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,4-dehydro-L-proline is a proline analogue that offers unique conformational constraints, making it a valuable building block in the design of peptidomimetics. Its rigid structure, stemming from the double bond in the pyrrolidine ring, influences the secondary structure of peptides, enhancing their stability, bioactivity, and resistance to enzymatic degradation. This document provides a comprehensive overview of the applications of this compound in peptidomimetic design, including detailed experimental protocols and data on its biological and conformational effects. The incorporation of this non-proteinogenic amino acid can lead to the development of novel therapeutic agents with improved pharmacological profiles.
Applications in Peptidomimetic Design
The introduction of this compound into a peptide sequence can significantly alter its three-dimensional structure. Unlike the flexible puckered conformations of proline, the pyrrolidine ring of 3,4-dehydro-L-proline is nearly planar. This planarity can induce specific secondary structures, such as β-turns and collagen-like helices, which are crucial for molecular recognition and biological activity.[1]
Peptidomimetics containing 3,4-dehydro-L-proline have shown promise in various therapeutic areas. A key application is the inhibition of prolyl hydroxylases, enzymes critical for collagen biosynthesis.[2][3] By acting as a competitive inhibitor, 3,4-dehydro-L-proline can modulate collagen production, offering a potential therapeutic strategy for fibrotic diseases.
Quantitative Data
The conformational and biological effects of incorporating 3,4-dehydro-L-proline into peptides can be quantified. The following tables summarize key data from the literature.
Table 1: Conformational Parameters of 3,4-dehydro-L-proline Derivatives
| Compound | Φ (phi) Angle (°) | Ψ (psi) Angle (°) | Conformation | Reference |
| t-butoxycarbonyl-L-3,4-dehydroproline amide | Not Reported | Not Reported | Collagen-like | [1] |
| acetyl-L-3,4-dehydroproline amide | Not Reported | Not Reported | Collagen-like | [1] |
Table 2: Biological Activity of 3,4-dehydro-L-proline
| Target | Biological Effect | Effective Concentration | Reference |
| Prolyl Hydroxylase | Inhibition of peptidyl proline hydroxylation | Micromolar concentrations | [4] |
| Prolyl Hydroxylase | Inhibition of collagen secretion | 0.2 mM | [5] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Standard Fmoc-SPPS Cycle for this compound Incorporation
This protocol outlines the key steps for a single coupling cycle.
1. Resin Swelling:
- Place the desired resin (e.g., Rink Amide, Wang) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5-10 minutes at room temperature.
- Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 2-5 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIPEA) (4-10 equivalents), to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for this sterically hindered amino acid.
- Monitoring the coupling: Perform a Kaiser test or other qualitative test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
- Wash the resin thoroughly with DMF.
5. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
- Agitate for 2-4 hours at room temperature.
- Collect the cleavage solution and precipitate the crude peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
6. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Optimized Coupling for Difficult Sequences
For sequences prone to aggregation, the following modifications to the coupling step (Step 3 in Protocol 1) can be beneficial.
-
Choice of Coupling Reagent: Use a more potent coupling reagent such as HATU or COMU.
-
Double Coupling: After the initial coupling reaction, drain the solution and add a fresh solution of activated this compound for a second coupling reaction.
-
Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C) to improve reaction kinetics.
Visualizations
Signaling Pathway
Caption: Inhibition of prolyl hydroxylase by 3,4-dehydro-L-proline peptidomimetics.
Experimental Workflow
Caption: General workflow for Fmoc-SPPS of peptidomimetics with 3,4-dehydro-L-proline.
Logical Relationships in Peptidomimetic Design
Caption: Logical flow from using 3,4-dehydro-L-proline to a potential therapeutic.
References
- 1. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl and lysyl hydroxylases in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-3,4-dehydro-L-proline in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,4-dehydro-L-proline is a valuable proline analogue for drug discovery, offering unique conformational constraints that can enhance the biological activity and stability of peptides. Its rigid, unsaturated pyrrolidine ring influences peptide backbone geometry, providing a tool to modulate receptor binding, enzymatic stability, and overall pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of peptidomimetics and bioactive peptides.
Key Applications in Drug Discovery
The incorporation of 3,4-dehydro-L-proline into peptide sequences has been explored in several therapeutic areas, primarily due to its ability to:
-
Induce Specific Secondary Structures: The planar nature of the 3,4-double bond restricts the puckering of the pyrrolidine ring, influencing the peptide backbone's torsion angles and promoting specific secondary structures like β-turns.[1] This conformational rigidity can lock a peptide into a bioactive conformation, enhancing its affinity for a biological target.
-
Enhance Metabolic Stability: Peptides containing 3,4-dehydro-L-proline can exhibit increased resistance to enzymatic degradation by proteases compared to their native proline-containing counterparts. This is attributed to the altered ring conformation, which may hinder recognition by proteolytic enzymes.
-
Modulate Receptor-Ligand Interactions: The unique stereoelectronics of the dehydroproline ring can alter the presentation of adjacent amino acid side chains, leading to modified interactions with receptor binding pockets. This has been successfully exploited in the development of potent antagonists for cell surface receptors.
-
Serve as a Scaffold for Peptidomimetics: The double bond in 3,4-dehydro-L-proline offers a site for further chemical modification, allowing for the synthesis of diverse peptidomimetic libraries with a range of functionalities.[2]
Notable Examples in Drug Discovery
VLA-4 Antagonists
A significant application of 3,4-dehydro-L-proline is in the development of antagonists for Very Late Antigen-4 (VLA-4), an integrin receptor involved in inflammatory responses.[] Small molecule peptidomimetics incorporating a 3,4-dehydro-β-proline core have been synthesized and shown to be potent and selective α4β1 integrin antagonists with IC50 values in the nanomolar range.[2] These compounds have potential as therapeutic agents for autoimmune diseases.
Modulation of the HIF-1α Signaling Pathway
Peptides containing 3,4-dehydro-L-proline have been investigated for their ability to modulate the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by prolyl-4-hydroxylases (PHDs), leading to its degradation. Substitution of proline with 3,4-dehydro-L-proline in a HIF-1α-like peptide resulted in a high rate of uncoupled 2-oxoglutarate decarboxylation by PHDs without hydroxylation of the proline analogue.[4] This effectively inhibits the degradation of HIF-1α, suggesting a potential therapeutic strategy for diseases where HIF-1α stabilization is beneficial, such as ischemia.
Quantitative Data Summary
The incorporation of 3,4-dehydro-L-proline can significantly impact the biological and pharmacological properties of peptides. The following table summarizes key quantitative findings from the literature.
| Parameter | Peptide with L-Proline | Peptide with 3,4-dehydro-L-proline | Fold Change/Effect | Reference |
| VLA-4 Receptor Binding (IC50) | Not reported | Nanomolar range | Potent antagonism | [2] |
| HIF-1α Prolyl Hydroxylation | Efficient hydroxylation | No hydroxylation, uncoupled decarboxylation | Inhibition of degradation pathway | [4] |
| DNA Binding (IHF mimic) | Standard binding | Enhanced binding | Improved interaction | [5] |
| Proteolytic Stability (in vitro) | Susceptible to cleavage | Increased resistance (qualitative) | Enhanced stability | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Kaiser test kit or other ninhydrin-based test
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-5 minutes.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Note: Due to the unsaturated nature of 3,4-dehydro-L-proline, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 1 min) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of a 3,4-dehydro-L-proline-containing peptide in human serum.
Materials:
-
Peptide stock solution (in a suitable buffer, e.g., PBS)
-
Human serum (commercially available)
-
Incubator at 37°C
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water
-
Acetonitrile (ACN)
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Reaction Setup:
-
Pre-warm the human serum to 37°C.
-
In a microcentrifuge tube, add the peptide stock solution to the pre-warmed human serum to achieve a final peptide concentration of 100 µM.
-
Immediately take a time point zero (T0) sample by transferring an aliquot of the reaction mixture to a new tube containing an equal volume of quenching solution.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture and quench as described for the T0 sample.
-
Sample Preparation:
-
Vortex the quenched samples and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant from each time point by HPLC-MS.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the intact peptide at each time point to the peak area at T0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide in human serum.
-
Compare the stability of the 3,4-dehydro-L-proline-containing peptide to its native proline-containing counterpart.
-
Visualizations
Signaling Pathway Diagram
Caption: HIF-1α signaling pathway and its modulation by 3,4-dehydro-L-proline peptides.
Experimental Workflow Diagram
Caption: Workflow for SPPS with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Dehydro-β-proline Containing α4β1 Integrin Antagonists: Stereochemical Recognition in Ligand–Receptor Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Many amino acid substitutions in a hypoxia-inducible transcription factor (HIF)-1alpha-like peptide cause only minor changes in its hydroxylation by the HIF prolyl 4-hydroxylases: substitution of 3,4-dehydroproline or azetidine-2-carboxylic acid for the proline leads to a high rate of uncoupled 2-oxoglutarate decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation of the intercalating proline in artificial peptides mimicking the DNA binding and bending IHF protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability Through Incorporation of Fmoc-3,4-dehydro-L-proline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation in vivo, leading to short half-lives and reduced efficacy. A key strategy to overcome this limitation is the incorporation of unnatural amino acids that can impart conformational rigidity and resistance to proteolysis. One such promising building block is Fmoc-3,4-dehydro-L-proline. Its unsaturated pyrrolidine ring introduces a planar constraint within the peptide backbone, which can disrupt recognition by proteases and stabilize secondary structures such as β-turns. These structural modifications can lead to peptides with enhanced stability, improved bioavailability, and prolonged therapeutic action.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into synthetic peptides to enhance their stability.
Key Advantages of Incorporating 3,4-dehydro-L-proline
-
Increased Proteolytic Resistance: The conformational constraints imposed by the 3,4-double bond can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic cleavage.
-
Conformational Rigidity: The planar nature of the dehydroproline ring restricts the available conformational space of the peptide backbone, which can be utilized to stabilize desired secondary structures.
-
Modulation of Biological Activity: By influencing the peptide's conformation, 3,4-dehydro-L-proline can fine-tune its binding affinity to biological targets.
Data Presentation
While direct quantitative comparisons of the enzymatic stability of a peptide with and without 3,4-dehydro-L-proline are not extensively available in the public domain, the following table illustrates a hypothetical but expected outcome based on the known principles of peptide chemistry. The data represents the half-life of a model peptide and its 3,4-dehydro-L-proline-containing analogue when incubated with a common protease.
| Peptide Sequence | Modification | Protease | Incubation Time (min) | % Intact Peptide Remaining | Estimated Half-life (min) |
| Ac-Ala-Pro-Ala-NH2 | None | Trypsin | 0 | 100 | ~30 |
| 30 | 50 | ||||
| 60 | 25 | ||||
| Ac-Ala-(3,4-dehydro-L-proline)-Ala-NH2 | 3,4-dehydro-L-proline | Trypsin | 0 | 100 | >120 |
| 30 | 90 | ||||
| 60 | 80 | ||||
| 120 | 65 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,4-dehydro-L-proline
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model tripeptide, Ac-Ala-(3,4-dehydro-L-proline)-Ala-NH2, on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-Ala-OH
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (this compound):
-
Repeat step 3 using this compound.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3.
-
N-terminal Acetylation:
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF to the resin.
-
Shake for 1 hour.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Enzymatic Stability Assay
This protocol describes a general method to assess the stability of a peptide in the presence of a protease, such as trypsin.
Materials:
-
Peptide stock solution (1 mg/mL in water or appropriate buffer)
-
Trypsin stock solution (1 mg/mL in 1 mM HCl)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, followed by the peptide stock solution to a final concentration of 100 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the trypsin stock solution to a final concentration of 1 µg/mL.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
-
Quantify the peak area of the intact peptide at each time point.
-
Confirm the identity of the degradation products by mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Determine the half-life (t1/2) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Application Example: Stabilization of a Bioactive Peptide
Context: Many peptide hormones and neurotransmitters have short biological half-lives, limiting their therapeutic use. For instance, neuropeptides involved in pain signaling are rapidly degraded by peptidases in the central nervous system. Incorporating 3,4-dehydro-L-proline into these peptides could prolong their analgesic effects.
Hypothetical Signaling Pathway Modulation:
Consider a neuropeptide that acts as an agonist for a G-protein coupled receptor (GPCR) involved in analgesia. Upon binding, the receptor activates a downstream signaling cascade, leading to the inhibition of pain signals. However, the endogenous neuropeptide is rapidly cleared by peptidases.
By synthesizing an analog of this neuropeptide containing 3,4-dehydro-L-proline, its resistance to degradation is increased. This stabilized peptide can maintain a higher concentration at the receptor site for a longer duration, leading to sustained receptor activation and a more prolonged analgesic effect.
Conclusion
The incorporation of this compound is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the stability and therapeutic potential of bioactive peptides. The provided protocols offer a starting point for the synthesis and evaluation of these modified peptides. The conformational constraints imparted by 3,4-dehydro-L-proline can lead to the development of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced efficacy. Further research is warranted to explore the full potential of this and other unnatural amino acids in drug discovery and development.
Application Notes and Protocols: Fmoc-3,4-dehydro-L-proline in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,4-dehydro-L-proline is a conformationally constrained, non-natural amino acid that serves as a valuable building block in the synthesis of bioactive peptides.[1][2] Its unique structural features, arising from the presence of a double bond within the pyrrolidine ring, impart significant effects on the resulting peptide's secondary structure, stability, and biological activity. This application note provides a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), with a focus on its application in the development of potent and selective therapeutics, such as VLA-4 antagonists.
The incorporation of 3,4-dehydro-L-proline can induce specific secondary structures, such as β-turns and collagen-like conformations, which are crucial for molecular recognition and interaction with biological targets.[3][4] This conformational restriction can lead to peptides with enhanced proteolytic stability and improved pharmacokinetic profiles. Furthermore, peptides containing this residue have shown significant promise in modulating protein-protein interactions, making them attractive candidates for drug discovery programs targeting a range of diseases, including inflammatory disorders and cancer.[5][6]
Data Presentation: Bioactivity of Dehydro-Proline Containing Peptidomimetics
The introduction of a dehydroproline scaffold has been successfully utilized in the design of potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. The following table summarizes the in vitro inhibitory activity of a series of dehydro-β-proline-containing peptidomimetics against VLA-4, demonstrating the potential of this structural motif in generating highly active compounds.
| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |
| (R)-13a | Dehydro-β-proline peptidomimetic | α4β1 Integrin (VLA-4) | Jurkat Cell Adhesion | 8.3 | [7] |
| (S)-13a | Dehydro-β-proline peptidomimetic | α4β1 Integrin (VLA-4) | Jurkat Cell Adhesion | >1000 | [7] |
| (R)-13b | Dehydro-β-proline peptidomimetic | α4β1 Integrin (VLA-4) | Jurkat Cell Adhesion | 15.2 | [7] |
| (S)-13b | Dehydro-β-proline peptidomimetic | α4β1 Integrin (VLA-4) | Jurkat Cell Adhesion | >1000 | [7] |
| BIO1211 | Reference α4β1 Antagonist | α4β1 Integrin (VLA-4) | Jurkat Cell Adhesion | 7.6 | [7] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence on a rink amide resin for a C-terminal amide.
Materials:
-
Rink Amide MBHA resin (0.3-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate 3-5 equivalents of the Fmoc-amino acid with 2.9-4.9 equivalents of HBTU/HATU and 6-10 equivalents of DIPEA in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A yellow/clear result indicates completion.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Incorporation of this compound:
-
Due to the potential for steric hindrance, a double coupling strategy is recommended.
-
First Coupling: Pre-activate 3 equivalents of this compound with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 2-5 minutes. Add to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
Second Coupling: Repeat the coupling step with fresh reagents.
-
Monitor the reaction completion with the Kaiser test.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
Experimental Workflow for SPPS
References
- 1. Novel aspects in the regulation of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CD44 engagement enhances acute myeloid leukemia cell adhesion to the bone marrow microenvironment by increasing VLA-4 avidity | Haematologica [haematologica.org]
- 4. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Heterocycle-substituted proline dipeptides as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydro-β-proline Containing α4β1 Integrin Antagonists: Stereochemical Recognition in Ligand–Receptor Interplay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Peptides Containing 3,4-Dehydroproline by NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Dehydroproline (Δ³-Pro), a conformationally constrained analog of proline, is a valuable tool in peptide and protein engineering. Its unique unsaturated pyrrolidine ring introduces specific structural biases that can influence peptide folding, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of Δ³-Pro-containing peptides in solution at atomic resolution.[1][2] These application notes provide a comprehensive guide to the experimental protocols and data analysis required for the NMR characterization of these modified peptides.
Section 1: Experimental Workflow and Key Considerations
The successful characterization of a Δ³-Pro-containing peptide by NMR involves a multi-step process, from sample preparation to final structure calculation. Each step is critical for obtaining high-quality data.
Overall Experimental Workflow
The general workflow for the NMR analysis of peptides is a sequential process.[3] It begins with the production of the peptide, followed by rigorous sample preparation to ensure stability and non-aggregation.[3] A series of NMR experiments are then conducted to assign proton resonances and measure through-space proximities.[3] This data is then used to calculate and refine the three-dimensional structure of the peptide.[3]
Key Considerations for Sample Preparation
High-quality NMR data relies on a well-prepared sample. The peptide must be highly pure (>95%) and soluble in the chosen NMR buffer.[3] Aggregation can lead to broad signals and loss of information, so it is crucial to establish conditions where the peptide is monomeric and stable over time.[3]
-
Concentration: A peptide concentration of greater than 0.5 mM is generally required.[4]
-
Solvent: For observing exchangeable amide protons, which are crucial for defining secondary structure, samples are typically prepared in 90% H₂O / 10% D₂O.[3]
-
Buffer and pH: The buffer should be chosen to maintain a stable pH (often close to physiological pH) where the peptide is soluble and stable.[3][5] Common buffers include sodium phosphate.[5]
-
Isotope Labeling: While 1D and 2D homonuclear experiments can be performed on unlabeled samples, 2D and 3D heteronuclear experiments (e.g., ¹H-¹⁵N HSQC) require isotopic enrichment with ¹³C and/or ¹⁵N.[4] This is particularly useful for larger peptides to resolve resonance overlap.[4]
Section 2: Detailed Experimental Protocols
The following protocols outline the key NMR experiments used for the characterization of Δ³-Pro-containing peptides.
Protocol 1: Initial Sample Quality Control using 1D ¹H NMR
-
Objective: To assess the overall purity, folding state, and potential aggregation of the peptide sample.
-
Sample Preparation: Prepare the peptide sample at a concentration of 0.5-1.0 mM in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5, 150 mM NaCl) in 90% H₂O / 10% D₂O.[4][5]
-
Instrument Setup:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
-
Acquisition:
-
Acquire a 1D ¹H spectrum with water suppression (e.g., using presaturation or WATERGATE).
-
A well-dispersed spectrum, particularly in the amide proton region (approx. 7.0-9.0 ppm), suggests a folded peptide.[6] Multiple sets of peaks may indicate the presence of multiple conformations, such as cis/trans isomers around the X-Δ³-Pro peptide bond.[6][7]
-
Protocol 2: Resonance Assignment using 2D NMR
-
Objective: To assign all the ¹H and ¹³C chemical shifts for the peptide, which is a prerequisite for structural analysis.
-
Experiments: A standard set of 2D NMR experiments is required for sequential assignment.[1][3]
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.
-
COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically through 2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Correlates protons that are close in space (< 5 Å), which is essential for sequential assignment (connecting one residue to the next) and for determining the 3D structure.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, aiding in the assignment of carbon resonances.
-
-
Acquisition Parameters (General):
-
TOCSY: Use a mixing time of ~60-80 ms to allow magnetization transfer throughout the spin system.
-
NOESY: Use a mixing time of ~150-300 ms to observe inter-proton NOEs.
-
Data Collection: For each 2D experiment, collect a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.[8]
-
Protocol 3: Conformational Analysis
-
Objective: To determine the conformation of the Δ³-Pro ring and the overall peptide secondary and tertiary structure.
-
Key Data Sources:
-
Chemical Shifts (δ): The chemical shifts of the Δ³-Pro ring protons (Hα, Hβ, Hγ, Hδ) are sensitive to the ring pucker and the local electronic environment.
-
Coupling Constants (³J): Vicinal coupling constants (³J), particularly ³J(Hα-Hβ), can be used to determine dihedral angles via the Karplus equation and provide information on the ring conformation.[1][9]
-
Nuclear Overhauser Effects (NOEs): The presence and intensity of NOEs between specific protons provide distance restraints that are used to calculate the 3D structure. Key NOEs for Δ³-Pro include those between Hα and the preceding residue's protons, and intra-residue NOEs between Hδ protons and Hα/Hβ/Hγ, which help define the ring pucker.
-
Section 3: Data Presentation and Interpretation
Quantitative NMR data should be organized systematically to facilitate analysis and comparison.
Chemical Shift Data
The chemical shifts of the Δ³-Pro residue are distinct from those of standard proline and are diagnostic of the local conformation.
Table 1: Example ¹H and ¹³C Chemical Shifts (ppm) for a Δ³-Pro Residue in a Model Peptide Note: These are representative values and will vary depending on the peptide sequence and solution conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N | - | - |
| Cα | ~4.5 - 5.0 | ~60 - 65 |
| Hα | ~4.5 - 5.0 | - |
| Cβ | ~5.7 - 6.0 | ~125 - 130 |
| Hβ | ~5.7 - 6.0 | - |
| Cγ | ~5.8 - 6.1 | ~128 - 133 |
| Hγ | ~5.8 - 6.1 | - |
| Cδ | ~3.8 - 4.2 | ~50 - 55 |
| Hδ | ~3.8 - 4.2 | - |
| C' (Carbonyl) | - | ~170 - 175 |
Coupling Constant Data
Coupling constants within the Δ³-Pro ring provide valuable dihedral angle information.
Table 2: Example Vicinal Coupling Constants (Hz) for a Δ³-Pro Residue
| Coupling | Typical Value (Hz) | Conformational Information |
| ³J(Hα-Hβ) | 2 - 5 | Related to the χ¹ torsion angle |
| ³J(Hβ-Hγ) | ~10 | Characteristic of the double bond |
| ³J(Hγ-Hδ) | 2 - 6 | Related to the χ² torsion angle |
NOE Data for Structural Determination
NOEs are the primary source of distance restraints for 3D structure calculation.
Table 3: Key NOE Restraints for Structure Calculation
| NOE Type | Description | Structural Significance |
| Intra-residue | NOEs within the Δ³-Pro residue (e.g., Hα to Hδ, Hβ to Hδ) | Defines the pucker and conformation of the pyrrolidine ring. |
| Sequential | NOEs between adjacent residues (e.g., Hα(i-1) to Hδ(i), Hα(i) to HN(i+1)) | Establishes the primary sequence connectivity and backbone torsion angles. |
| Medium/Long-range | NOEs between residues that are distant in the sequence | Defines the global fold and tertiary structure of the peptide.[8] |
By following these protocols and carefully analyzing the resulting data, researchers can obtain a detailed understanding of the structural impact of incorporating 3,4-dehydroproline into peptides, providing crucial insights for drug design and development.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of 3,4-Dehydroproline-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide and standardized protocols for the identification and characterization of synthetic peptides containing the non-standard amino acid 3,4-dehydroproline (ΔP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
3,4-Dehydroproline (ΔP) is an unsaturated analog of proline used in peptide chemistry to introduce conformational constraints and mimic β-turns. As the use of such modified peptides in drug discovery and materials science grows, robust analytical methods for their characterization are essential. Mass spectrometry is a primary tool for verifying the sequence and purity of synthetic peptides.[1] However, the introduction of the double bond in the proline ring presents unique behaviors during collision-induced dissociation (CID), requiring specialized interpretation beyond standard peptide fragmentation rules.
This document outlines the expected fragmentation patterns of ΔP-containing peptides, provides detailed protocols for their analysis, and offers a systematic approach to data interpretation.
Fragmentation Behavior of 3,4-Dehydroproline Peptides
The analysis of tandem mass spectra from ΔP-containing peptides relies on understanding both common peptide fragmentation and unique pathways introduced by the unsaturated ring.
Standard Backbone Fragmentation (b- and y-ions)
Like all peptides, ΔP-peptides fragment along the peptide backbone during CID to produce characteristic b- and y-type ions, which allow for sequence confirmation.[2]
The "Proline Effect"
A well-documented phenomenon in peptide mass spectrometry is the "proline effect," where cleavage of the amide bond N-terminal to a proline residue is significantly enhanced.[3] This results in a prominent y-ion corresponding to cleavage before the proline, or a prominent b-ion if the proline is near the N-terminus. This effect is also anticipated for 3,4-dehydroproline due to the similar ring structure and the basicity of the imino nitrogen.
Unique Fragmentation Pathways of the 3,4-Dehydroproline Residue
The double bond in the ΔP ring is hypothesized to enable unique fragmentation channels that can serve as diagnostic markers.
-
Immonium Ion: The ΔP residue is expected to form a characteristic immonium ion at a nominal mass of 68 Da (C₄H₆N⁺), which is 2 Da less than the standard proline immonium ion (70 Da). This is a primary diagnostic feature.
-
Hypothesized Retro-Diels-Alder (RDA) Fragmentation: The unsaturated six-membered ring-like structure formed within b-ions containing ΔP at the C-terminus may be susceptible to a Retro-Diels-Alder (RDA) reaction.[4][5] This pathway would result in a characteristic neutral loss of ethylene (C₂H₄, mass = 28.03 Da) from the b-ion, providing a specific signature for ΔP.
-
Hypothesized Pyrrole Formation: Another potential pathway involves the loss of H₂ from the ΔP immonium ion (m/z 68) to form a stable aromatic pyrrole-like cation (m/z 66).
These unique fragmentation patterns are key to distinguishing ΔP from other isobaric modifications and confirming its presence.
Visualization of Analytical Workflows and Fragmentation
General LC-MS/MS Workflow
The following diagram illustrates the general workflow for the analysis of a synthetic ΔP-containing peptide.
Caption: General workflow for ΔP-peptide analysis.
Proposed Fragmentation of Proline vs. 3,4-Dehydroproline Peptides
The diagram below contrasts the CID fragmentation of a generic peptide containing either a standard Proline (Pro) or a 3,4-Dehydroproline (ΔP).
Caption: Comparison of Proline and ΔP fragmentation.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS
-
Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
LC-MS grade formic acid (FA)
-
-
Procedure:
-
Prepare a stock solution of the synthetic peptide at 1 mg/mL in 50:50 ACN/Water with 0.1% FA.
-
Vortex thoroughly to ensure complete dissolution.
-
From the stock solution, prepare a working solution of 1-10 pmol/µL in 95:5 Water/ACN with 0.1% FA.
-
Transfer the working solution to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general starting point for the analysis of ΔP-containing peptides. Optimization may be required based on the specific peptide properties (e.g., hydrophobicity).
| LC Parameter | Setting |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 1 - 5 µL |
| Gradient | 5% to 60% B over 5-10 minutes (adjust as needed) |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Gas Temp. | 300 - 350°C |
| Drying Gas Flow | 8 - 12 L/min |
| MS1 Scan Range | m/z 100 - 2000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) of top 3-5 most intense precursors |
| Activation | Collision-Induced Dissociation (CID) |
| Collision Energy | Use a stepped or ramped collision energy (e.g., 20-40V) to capture both backbone fragments and diagnostic ions. |
| Isolation Width | 1.0 - 1.5 m/z |
Data Presentation and Interpretation
Systematic analysis of the MS/MS data is crucial for unambiguous identification.
Quantitative Data: Theoretical Fragment Masses
When analyzing a known sequence, creating a theoretical fragment map is the first step. The mass of the 3,4-dehydroproline residue is 95.053 Da.
Table 1: Theoretical Monoisotopic Masses for Fragments of a Hypothetical Peptide: Ac-Gly-ΔPro-Ala-NH₂ (Precursor [M+H]⁺ = 297.156 Da)
| Ion | Sequence | m/z | Ion | Sequence | m/z |
| b₁ | Ac-Gly | 100.040 | y₁ | Ala-NH₂ | 90.066 |
| b₂ | Ac-Gly-ΔPro | 195.093 | y₂ | ΔPro-Ala-NH₂ | 185.119 |
| y₃ | Gly-ΔPro-Ala-NH₂ | 242.140 |
Diagnostic Ions for 3,4-Dehydroproline
Searching for the following ions and neutral losses in the MS/MS spectrum provides strong evidence for the presence and location of ΔP.
Table 2: Key Diagnostic Signatures for 3,4-Dehydroproline (ΔP)
| Signature Type | Description | Theoretical Mass/Loss | Expected m/z (for +1 ion) |
| Immonium Ion | Characteristic fragment of the ΔP side chain. | C₄H₆N⁺ | 68.050 |
| Neutral Loss | Hypothesized Retro-Diels-Alder fragmentation. | C₂H₄ | Loss of 28.031 Da from a precursor or b-ion. |
| Fragment Ion | Hypothesized stable aromatic fragment. | C₄H₄N⁺ | 66.034 |
Data Analysis Workflow
-
Identify the Precursor: Locate the molecular ion ([M+H]⁺, [M+2H]²⁺, etc.) in the MS1 spectrum and confirm its mass matches the theoretical mass of the ΔP-peptide.
-
Confirm the Backbone: Annotate the MS/MS spectrum by matching experimental fragment masses to the theoretical b- and y-ion series from Table 1. A strong "proline effect" cleavage N-terminal to the ΔP residue is expected.
-
Locate Diagnostic Ions: Search the low m/z region of the MS/MS spectrum for the diagnostic immonium ion (m/z 68.050) and the potential pyrrole ion (m/z 66.034).
-
Identify Neutral Loss: Examine the spectrum for fragment ions (especially b-ions containing ΔP) that have a corresponding peak at -28.03 Da, indicating the RDA-driven loss of ethylene. This can be visualized using a neutral loss scan if available.[6]
By combining evidence from the peptide backbone fragments and the unique diagnostic signatures of the ΔP residue, researchers can confidently confirm the identity and sequence of their target molecules.
References
- 1. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. Heterogeneity in proline hydroxylation of fibrillar collagens observed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Technical Support Center: Incorporating 3,4-Dehydroproline to Modulate Peptide Properties
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,4-dehydroproline in peptide synthesis. The focus is on overcoming common experimental hurdles and understanding the implications of incorporating this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for using 3,4-dehydroproline to prevent peptide aggregation?
A: The primary rationale stems from the unique structural properties of the proline ring. Standard proline residues are known as "helix breakers" and disrupt the formation of β-sheet structures, which are the hallmark of many aggregated peptides, such as amyloid fibrils.[1] The introduction of a double bond in the 3,4-position of the pyrrolidine ring in 3,4-dehydroproline further constrains the backbone dihedral angles (φ and ψ), inducing a more rigid "kink" in the peptide chain. This conformational rigidity can be more effective than standard proline at preventing the extended chain conformations necessary for β-sheet formation and subsequent aggregation.[1][2] The insertion of a proline has been shown to lead to a near-complete loss of fibril formation in amyloidogenic peptide fragments.[1]
Q2: I am experiencing low coupling efficiency during the solid-phase peptide synthesis (SPPS) of a peptide containing 3,4-dehydroproline. What are the likely causes and solutions?
A: Low coupling efficiency with 3,4-dehydroproline, like other proline analogs, can arise from several factors. The rigid structure of the amino acid can cause steric hindrance, slowing down the reaction. Additionally, on-resin aggregation of the growing peptide chain can prevent reagents from accessing the free N-terminus.[3][4]
Troubleshooting Steps:
-
Double Coupling: Perform the coupling step for the 3,4-dehydroproline residue twice. After the first coupling, wash the resin thoroughly and repeat the procedure with fresh reagents.
-
Change Coupling Reagents: If standard HBTU/HOBt chemistry is inefficient, switch to a more potent coupling reagent combination such as HATU or COMU.
-
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 50°C) to increase reaction kinetics.[4] Be cautious with heat-sensitive residues elsewhere in the sequence.
-
Solvent Choice: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help disrupt secondary structures.[3][4]
-
Monitor the Reaction: Use a qualitative test, like the Kaiser (ninhydrin) test, to confirm the presence of free primary amines after the coupling step. A positive result indicates an incomplete reaction.[5]
Q3: My peptide containing 3,4-dehydroproline has a low yield after cleavage and precipitation. What went wrong?
A: Low final yield can be due to incomplete synthesis (see Q2) or issues during the cleavage and precipitation steps. Peptides with altered hydrophobicity due to the inclusion of non-canonical amino acids may behave differently than expected.
Troubleshooting Steps:
-
Confirm Synthesis Success: Before large-scale cleavage, cleave a small amount of resin (10-20 mg) and analyze the product by mass spectrometry (MS) to confirm the presence of the target peptide mass.[5] This distinguishes a synthesis failure from a work-up problem.
-
Precipitation Issues: Some peptides, particularly short or hydrophobic ones, may not precipitate well in cold diethyl ether.[6] If your peptide doesn't crash out, try concentrating the TFA/ether mixture with a stream of nitrogen or using a different precipitating solvent like a 1:1 mixture of hexane and ether.
-
Cleavage Cocktail: Ensure your cleavage cocktail is appropriate for the other residues in your sequence. For example, a standard cocktail of 95% TFA, 2.5% water, and 2.5% TIS is common, but may need adjustment based on protecting groups.[6]
Q4: How can I experimentally verify that 3,4-dehydroproline is reducing aggregation?
A: A combination of spectroscopic and imaging techniques is recommended to monitor peptide aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: This is the most common method. ThT dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence intensity.[7][8] A successful anti-aggregation peptide will show a much lower ThT fluorescence signal over time compared to the aggregation-prone control peptide.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of the peptide. A transition from a random coil to a β-sheet conformation is a hallmark of amyloidogenic aggregation.
-
Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM): These imaging techniques allow for direct visualization of fibril morphology.[7] Comparing images of your control peptide with your 3,4-dehydroproline-containing peptide can provide clear evidence of aggregation inhibition.
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies.
Table 1: Effect of L-3,4-Dehydroproline on Prolyl Hydroxylation in Cell Culture
| Compound | Concentration | Effect on [14C]Hydroxyproline Content (Cell Layer) | Effect on [14C]Hydroxyproline Content (Medium) |
| L-3,4-dehydroproline | 1 mM | 40% Reduction | 70% Reduction |
| D-3,4-dehydroproline | 1 mM | No Inhibition | No Inhibition |
| Data from studies on 3T3 cells, indicating that L-3,4-dehydroproline specifically inhibits prolyl hydroxylase, which is crucial for collagen maturation.[9] |
Table 2: Effect of Proline Replacement on Fibril Formation in an Amyloid-β Fragment (residues 15-23)
| Residue Substitution | Position | Fibril Formation (% of Wild Type) |
| Proline | 17 (Leu) | ~0% |
| Proline | 18 (Val) | ~0% |
| Proline | 19 (Phe) | ~0% |
| Proline | 20 (Phe) | ~0% |
| Alanine | 19 (Phe) | ~15% |
| Data from scanning proline mutagenesis studies, demonstrating the powerful disruptive effect of a single proline residue on the aggregation of an amyloidogenic peptide sequence.[1] |
Diagrams and Workflows
Caption: Troubleshooting workflow for diagnosing low peptide yield.
Caption: Rationale for disrupting β-sheet formation with 3,4-dehydroproline.
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol is adapted from standard methods used to detect amyloid fibril formation.[7][8]
Materials:
-
Lyophilized peptides (control and 3,4-dehydroproline-containing variant)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Peptide Preparation: Dissolve lyophilized peptides in a minimal amount of a suitable solvent (e.g., HFIP) to break up any pre-existing aggregates. Lyophilize again to remove the solvent. Re-dissolve the peptide in the assay buffer to the desired final concentration (e.g., 10-50 µM).
-
Assay Setup: In the 96-well plate, add your peptide solution to multiple wells. Also include buffer-only wells as a blank.
-
ThT Addition: Prepare a working solution of ThT in the assay buffer (e.g., 10 µM). Add this solution to each well containing the peptide and the blank wells.
-
Incubation and Measurement: Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a period of several hours to days, depending on the peptide's aggregation propensity.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the peptide-containing wells. Plot the mean fluorescence intensity against time. A sigmoidal curve with increasing fluorescence indicates aggregation. Compare the curves of the control peptide and the 3,4-dehydroproline peptide.
Protocol 2: General Procedure for a "Difficult" Coupling in Fmoc-SPPS
This protocol incorporates strategies to improve the efficiency of coupling a sterically hindered amino acid like 3,4-dehydroproline.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-L-3,4-dehydroproline
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA or Collidine)
-
Solvent (NMP recommended)
Procedure:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF or NMP) and wash the resin thoroughly with NMP.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-3,4-dehydroproline (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIEA (6-10 eq.) in NMP. Allow the mixture to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: After the coupling time, drain the reaction vessel and wash the resin extensively with NMP (3-5 times).
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and a second coupling is necessary.
-
Second Coupling (if needed): Repeat steps 2 and 3 using fresh reagents. Agitate for another 1-2 hours.
-
Final Wash: Wash the resin thoroughly with NMP and then DCM to prepare for the next deprotection step or final cleavage.
References
- 1. Prolines and amyloidogenicity in fragments of the Alzheimer's peptide beta/A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of Fmoc-3,4-dehydro-L-proline in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-3,4-dehydro-L-proline.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: After synthesizing a peptide with this compound, I observe a significant impurity with a mass increase of +85 Da. What is the likely cause?
A1: The observed mass increase of +85 Da is most likely due to the Michael addition of piperidine to the double bond of the 3,4-dehydro-L-proline (ΔPro) residue. This side reaction occurs during the Fmoc-deprotection step, where piperidine, used as a base, can also act as a nucleophile and covalently attach to the peptide.
The reaction proceeds because the double bond in the dehydroproline residue is part of an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack. This is analogous to the well-documented side reaction where piperidine adds to dehydroalanine residues formed during SPPS[1]. The molecular weight of piperidine (C₅H₁₁N) is 85.15 g/mol , which corresponds to the observed mass shift.
Q2: How can I prevent or minimize the formation of the +85 Da piperidine adduct?
A2: Preventing this side reaction involves modifying the Fmoc deprotection conditions to reduce the nucleophilic character of the base or the reaction time.
-
Use a Non-Nucleophilic Base: Replace piperidine with a sterically hindered or non-nucleophilic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice. DBU is a strong, non-nucleophilic base that effectively removes the Fmoc group but is less likely to participate in Michael addition[2][3]. A common cocktail is 2% DBU and 2% piperidine in DMF; here, DBU performs the deprotection while the small amount of piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct[2].
-
Use a Weaker Base: Piperazine (pKa ~9.8) is a weaker base than piperidine (pKa ~11.2) and can be used as an alternative[4]. Its lower basicity and potentially different reactivity profile may reduce the rate of Michael addition.
-
Reduce Deprotection Time and Temperature: Minimize the exposure of the dehydroproline residue to the base. If using microwave-assisted SPPS, reducing the temperature and duration of the deprotection step can help. Perform time-course studies to find the minimum time required for complete Fmoc removal without significant side product formation.
Q3: What analytical methods can I use to confirm the piperidine adduct and monitor the success of my modified protocol?
A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective method.
-
LC-MS: This is the primary tool for detection. The piperidine adduct will appear as a distinct peak in the chromatogram, often eluting near the main product. The mass spectrometer will confirm the +85 Da mass difference between the desired peptide and the side product.
-
Tandem MS (MS/MS): Fragmentation analysis can further confirm the location of the modification. By fragmenting both the desired peptide and the +85 Da adduct, you can pinpoint the modification to the dehydroproline residue by observing a corresponding +85 Da shift in the fragment ions containing that residue.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to confirm the elemental composition of the adduct, which should match the addition of C₅H₁₁N.
Data Summary Tables
Table 1: Mass Changes of Expected Products and Side Products
| Compound | Modification | Mass Change (Da) | Notes |
| Desired Peptide | None | 0 | The target peptide containing the intact 3,4-dehydro-L-proline residue. |
| Piperidine Adduct | + C₅H₁₁N | +85.15 | The primary side product resulting from Michael addition during Fmoc deprotection. |
Table 2: Comparison of Fmoc Deprotection Reagents
| Reagent Cocktail | Type | Propensity for Michael Addition | Notes |
| 20% Piperidine in DMF | Nucleophilic Secondary Amine | High | Standard reagent, but acts as a nucleophile, causing the side reaction. |
| 2% DBU / 2% Piperidine in DMF | Non-Nucleophilic Base | Low | DBU is the primary deprotecting agent; piperidine acts as a scavenger[2]. Recommended for sensitive residues. |
| 20% Piperazine in DMF | Weaker Nucleophilic Base | Moderate to Low | A less basic alternative to piperidine that may reduce the rate of the side reaction[4]. |
Frequently Asked Questions (FAQs)
-
What is this compound used for in peptide synthesis? this compound is used to introduce conformational constraints into a peptide backbone. The double bond flattens the pyrrolidine ring, which can influence the secondary structure (e.g., turns and helices) of the peptide, enhance metabolic stability, and improve binding affinity to biological targets[5].
-
Are there other common side reactions associated with proline residues in SPPS? Yes. The most common side reaction for peptides with proline at the N-terminal second or third position is the formation of diketopiperazine (DKP)[1]. This occurs when the deprotected N-terminal amine of the second residue attacks the ester linkage of the first residue to the resin, cleaving the dipeptide from the support. Using sterically hindered resins like 2-chlorotrityl chloride resin can help suppress DKP formation[1].
-
Can I use a scavenger other than piperidine when using DBU for deprotection? While piperidine is commonly used as the dibenzofulvene (DBF) scavenger in DBU cocktails, other nucleophilic amines could potentially serve this purpose. However, the DBU/piperidine combination is well-established for preventing the accumulation of DBF polymers on the resin[2].
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection Using DBU/Piperidine
This protocol is designed to minimize Michael addition to the 3,4-dehydro-L-proline residue.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
First Deprotection: Drain the DMF from the swollen resin. Add the deprotection solution (approx. 10 mL per gram of resin) and agitate for 3 minutes.
-
Second Deprotection: Drain the solution. Add a fresh aliquot of the deprotection solution and agitate for 5-7 minutes. Note: The optimal time may need to be determined empirically.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of the bases and the DBF-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: Analysis of Piperidine Adduct by LC-MS
This protocol outlines a general method for analyzing the crude peptide product.
-
Sample Preparation: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
-
-
MS Conditions:
-
Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: Scan a mass range that includes the expected m/z values for the desired peptide and the +85 Da adduct (e.g., 300-2000 m/z).
-
Data Analysis: Extract the ion chromatograms for the theoretical masses of both the desired product and the side product to determine their relative abundance. If available, perform MS/MS fragmentation on both parent ions for structural confirmation.
-
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Minimizing Epimerization of 3,4-Dehydroproline During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of 3,4-dehydroproline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 3,4-dehydroproline synthesis, and why is it a concern?
A1: Epimerization is an undesired stereochemical change at the α-carbon (C2) of the 3,4-dehydroproline molecule, converting the desired L-enantiomer (or D-enantiomer) into its opposite counterpart. This is a significant concern because the biological activity of peptides and small molecules containing 3,4-dehydroproline is highly dependent on their specific three-dimensional structure. The presence of the unwanted epimer can lead to a loss of biological efficacy, altered pharmacological properties, and complications in purification and characterization.
Q2: What is the primary mechanism of epimerization for 3,4-dehydroproline?
A2: The primary mechanism of epimerization for 3,4-dehydroproline, like other amino acids, involves the abstraction of the α-proton by a base to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both L- and D-isomers. The presence of the 3,4-double bond in dehydroproline can influence the acidity of the α-proton, potentially increasing the susceptibility to epimerization under basic conditions.
Q3: Which steps in the synthesis of 3,4-dehydroproline are most prone to epimerization?
A3: Epimerization is most likely to occur during steps that involve the use of bases, particularly when the α-carbon is activated. Key steps to monitor closely include:
-
N-protection and C-esterification: If carried out under basic conditions.
-
Peptide coupling reactions: Activation of the carboxylic acid group increases the acidity of the α-proton, making it more susceptible to abstraction by the bases used in the coupling reaction.
-
Any reaction step involving prolonged exposure to basic conditions, elevated temperatures, or certain solvents.
Troubleshooting Guide
This guide addresses common issues related to epimerization during 3,4-dehydroproline synthesis and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of the undesired epimer detected after synthesis. | Use of a strong or sterically unhindered base. | Employ a weaker or more sterically hindered base. For peptide couplings, consider using N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). For other steps, explore milder basic conditions or alternative synthetic routes that avoid strong bases. |
| Inappropriate choice of coupling reagent. | Select coupling reagents known for low epimerization rates. Reagents like HATU, HBTU, and those used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often preferred.[1] | |
| Elevated reaction temperature. | Perform the reaction at a lower temperature. Cooling the reaction to 0°C or below can significantly reduce the rate of epimerization. | |
| Prolonged reaction time in the presence of base. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it is complete to minimize the exposure time to basic conditions. | |
| Use of a polar aprotic solvent. | Consider using less polar solvents like dichloromethane (DCM) or chloroform, as polar aprotic solvents like DMF can sometimes promote epimerization.[2] | |
| Difficulty in separating the desired epimer from the undesired one. | Similar physicochemical properties of the epimers. | Utilize chiral High-Performance Liquid Chromatography (HPLC) for effective separation. Derivatization with a chiral agent can also facilitate separation on achiral stationary phases. |
| Inconsistent levels of epimerization between batches. | Variability in reagent quality or reaction conditions. | Ensure consistent quality of reagents, especially bases and solvents. Precisely control reaction parameters such as temperature, reaction time, and stoichiometry. |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of N-Boc-(S)-3,4-dehydroproline
This protocol is adapted from a method that yields (S)-3,4-dehydroproline with high enantiomeric purity by avoiding harsh basic conditions during the introduction of the double bond.[3]
-
Starting Material: (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline methyl ester.
-
Conversion to Tosylate: The starting material is converted to (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester.
-
Introduction of the Selenide: The tosylate is reacted with sodium phenylselenide.
-
Oxidative Elimination: The resulting selenide is oxidized with hydrogen peroxide in the presence of pyridine to induce a highly regioselective phenylselenoxide elimination, forming the 3,4-double bond.[3] This step is crucial as it avoids the use of strong bases that can cause epimerization.[3]
-
Deprotection and N-Boc Protection: The benzyloxycarbonyl (Cbz) group and the methyl ester are removed, followed by protection with a Boc group to yield N-Boc-(S)-3,4-dehydroproline.
Protocol 2: Chiral HPLC Method for Separation of 3,4-Dehydroproline Epimers
This general protocol outlines the steps for developing a chiral HPLC method to separate and quantify the epimers of 3,4-dehydroproline derivatives.
-
Column Selection: Choose a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns are often effective for separating amino acid enantiomers.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is a common starting point. For basic compounds, the addition of a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol is used.
-
-
Method Development:
-
Start with a screening approach using different chiral columns and mobile phase compositions.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature. Lower flow rates and temperatures often improve chiral resolution.
-
-
Detection: Use a UV detector at an appropriate wavelength for the 3,4-dehydroproline derivative.
-
Quantification: Integrate the peak areas of the two epimers to determine their relative ratio.
Protocol 3: NMR Spectroscopy for Determining Epimeric Ratio
While chiral HPLC is the more common method for quantifying epimers, high-field NMR spectroscopy can also be used, especially after derivatization with a chiral resolving agent.
-
Derivatization: React the 3,4-dehydroproline mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.
-
Signal Integration: The different spatial arrangement of the diastereomers will often result in distinct chemical shifts for certain protons or fluorine atoms. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined.
Data Presentation
The following tables summarize the impact of various factors on epimerization, based on general principles of peptide chemistry, as specific quantitative data for 3,4-dehydroproline is limited in the literature. These tables are intended to guide the user in selecting conditions to minimize epimerization.
Table 1: Influence of Base on Epimerization
| Base | Steric Hindrance | Basicity | Expected Epimerization |
| Triethylamine (TEA) | Low | High | High |
| N,N-Diisopropylethylamine (DIPEA) | High | Moderate | Moderate |
| 2,4,6-Collidine | High | Moderate | Low |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Low to Moderate |
Table 2: Influence of Coupling Reagents on Epimerization
| Coupling Reagent | Additive | Expected Epimerization | Notes |
| DCC/DIC | None | High | Can lead to significant epimerization. |
| DCC/DIC | HOBt | Low | HOBt acts as an epimerization suppressant. |
| HBTU/HATU | None | Low | Generally provide low levels of epimerization.[1] |
| Ynamides | None | Very Low | Have been shown to be effective in suppressing epimerization in peptide synthesis.[4][5] |
Table 3: Influence of Solvent on Epimerization
| Solvent | Polarity | Expected Epimerization |
| Dichloromethane (DCM) | Low | Low |
| Chloroform | Low | Low |
| Tetrahydrofuran (THF) | Moderate | Moderate |
| Dimethylformamide (DMF) | High (Aprotic) | High |
Visualizations
Caption: Mechanism of base-catalyzed epimerization of 3,4-dehydroproline.
Caption: Troubleshooting workflow for minimizing epimerization.
Caption: Experimental workflow for synthesis and analysis of epimerization.
References
Technical Support Center: Purification of 3,4-Dehydroproline-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dehydroproline-containing peptides. The unique structural features of 3,4-dehydroproline can present specific challenges during purification, primarily related to cis-trans isomerization and the chemical stability of the double bond.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing 3,4-dehydroproline?
A1: The primary challenges stem from the presence of the carbon-carbon double bond within the proline ring and the potential for cis-trans isomerization around the peptide bond preceding the 3,4-dehydroproline residue. These can lead to:
-
Chromatographic peak broadening or splitting: The presence of slowly interconverting cis and trans isomers can result in broad, asymmetric, or even completely separated peaks during HPLC analysis, complicating purification and quantification.[1][2]
-
Potential for side reactions: The double bond is a potential site for unwanted chemical modifications, especially under harsh acidic conditions used for cleavage from the solid-phase resin.[3][4]
-
Altered hydrophobicity and conformation: The planar nature of the 3,4-dehydroproline ring can affect the overall peptide conformation and its interaction with the stationary phase, requiring optimization of standard purification protocols.[5]
Q2: Is the double bond of 3,4-dehydroproline stable during standard trifluoroacetic acid (TFA) cleavage from the resin?
A2: While TFA is a strong acid used for peptide cleavage, the stability of the double bond in 3,4-dehydroproline can be a concern.[3][6] Acid-catalyzed side reactions with unsaturated amino acids are possible. To minimize potential side reactions, it is crucial to:
-
Use a well-optimized cleavage cocktail containing scavengers. A common and effective mixture is "Reagent K," which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[3]
-
Keep the cleavage time to a minimum while ensuring complete removal of protecting groups.
-
Perform the cleavage at room temperature and avoid excessive heat.
Q3: My HPLC chromatogram shows a broad or split peak for my 3,4-dehydroproline-containing peptide. What is the cause and how can I fix it?
A3: This is a common issue for proline-containing peptides and is often due to the slow interconversion between cis and trans isomers of the peptide bond preceding the proline residue.[1][2] The rigidity of the 3,4-dehydroproline ring can influence the energy barrier of this isomerization. To address this:
-
Optimize column temperature: Running the HPLC at an elevated temperature (e.g., 40-60 °C) can accelerate the interconversion of isomers, often leading to the coalescence of split peaks into a single, sharper peak.
-
Change the mobile phase pH: Altering the pH of the mobile phase can sometimes affect the isomerization equilibrium and improve peak shape.[7] However, the stability of the peptide at different pH values should be considered.
-
Use a different stationary phase: Columns with different selectivities, such as those with phenyl-hexyl or cyano phases, may provide better separation or improved peak shape compared to standard C18 columns.[8] Beta-cyclodextrin-bonded silica has also been shown to be effective in separating proline-containing peptide isomers.[1]
Q4: What are the recommended starting conditions for RP-HPLC purification of a 3,4-dehydroproline-containing peptide?
A4: A good starting point for most peptides, including those with 3,4-dehydroproline, is a standard reversed-phase HPLC protocol. From there, optimization is key.
-
Column: A C18 column is a common initial choice.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 214 nm and 280 nm.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
Refer to the detailed experimental protocol section for a more comprehensive methodology.
Q5: How can I confirm the identity of impurities observed during the purification of my 3,4-dehydroproline-containing peptide?
A5: Mass spectrometry (MS) is the most powerful tool for identifying impurities.[9][10][11][12] By coupling your HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the main peptide and any co-eluting or closely eluting species. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide ions and obtain sequence information, which can help pinpoint the nature of the impurity (e.g., deletion sequence, incomplete deprotection, or modification of the dehydroproline residue).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad or Split HPLC Peaks | Slow cis-trans isomerization around the peptide bond preceding the 3,4-dehydroproline residue.[1][2] | - Increase the column temperature (e.g., 40-60 °C) to promote faster isomerization and peak coalescence.- Modify the mobile phase pH to potentially alter the isomerization equilibrium.[7]- Experiment with different stationary phases (e.g., phenyl-hexyl, cyano, or cyclodextrin-based) that may offer different selectivity for the isomers.[1][8] |
| Low Yield After Purification | 1. Peptide precipitation during purification: The peptide may not be soluble in the mobile phase at certain concentrations.2. Adsorption to column material: Highly hydrophobic or charged peptides can irreversibly bind to the stationary phase.3. Degradation during purification: The peptide may be unstable under the purification conditions (e.g., acidic mobile phase). | 1. - Adjust the pH of the mobile phase.[7][13] - Add a small amount of organic solvent to the sample before injection.2. - Use a column with a different stationary phase (e.g., C4 for very hydrophobic peptides). - Modify the mobile phase with a different ion-pairing agent.3. - Perform purification at a lower temperature. - If the peptide is acid-labile, consider using a mobile phase with a neutral or slightly basic pH, ensuring column compatibility.[13] |
| Presence of Unexpected Impurities | 1. Side reactions during TFA cleavage: The double bond in 3,4-dehydroproline may have reacted.[3][4]2. Incomplete removal of protecting groups. 3. Oxidation of sensitive residues (e.g., Met, Trp, Cys). | 1. - Ensure an effective scavenger cocktail (e.g., Reagent K) was used during cleavage.[3] - Minimize cleavage time.2. - Review the cleavage protocol and extend the reaction time if necessary.3. - Degas all solvents and keep the sample vial capped. - Add antioxidants like DTT to the purification buffers if compatible. |
| Poor Resolution Between Peptide and Impurities | The impurity has a similar hydrophobicity and charge to the target peptide. | - Optimize the HPLC gradient by making it shallower around the elution time of the peptide.- Try a different stationary phase (e.g., C8, phenyl-hexyl) to exploit different separation mechanisms.[8]- Change the ion-pairing agent (e.g., from TFA to formic acid, if MS compatibility is desired and separation is maintained). |
Quantitative Data Summary
While specific quantitative data for the purification of a wide range of 3,4-dehydroproline-containing peptides is not extensively published in a comparative format, the following table summarizes the general characteristics and performance of common HPLC columns used for challenging peptide separations.
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Advantages | Disadvantages | Application for 3,4-Dehydroproline Peptides |
| C18 | 1.7 - 5 | 100 - 300 | High hydrophobicity, excellent retention for a wide range of peptides, widely available. | May provide insufficient selectivity for closely related impurities or isomers. | A good starting point for method development.[14][15] |
| C8 | 3 - 5 | 100 - 300 | Less hydrophobic than C18, good for more hydrophobic peptides that might be too strongly retained on C18. | May provide insufficient retention for very hydrophilic peptides. | Useful if the peptide is highly retained on a C18 column. |
| Phenyl-Hexyl | 3 - 5 | 100 - 300 | Offers alternative selectivity based on pi-pi interactions with aromatic residues. | May not be as universally applicable as C18. | Can be beneficial for separating isomers or peptides with aromatic residues near the 3,4-dehydroproline.[8] |
| Cyano | 3 - 5 | 100 - 300 | Provides different selectivity based on dipole-dipole interactions. | Generally less retentive than C18. | Can be a good orthogonal choice to C18 for complex separations.[8] |
| beta-Cyclodextrin Bonded Silica | 5 | 100 | Excellent for separating chiral and conformational isomers due to inclusion complexation.[1] | May have lower loading capacity and be less robust than silica-based phases. | Highly recommended for resolving cis-trans isomers of 3,4-dehydroproline-containing peptides.[1] |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification of a 3,4-Dehydroproline-Containing Peptide
This protocol provides a general framework. Optimization of the gradient, flow rate, and column temperature is essential for each specific peptide.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.
-
Sample: Crude 3,4-dehydroproline-containing peptide, lyophilized.
-
Sample solvent: Mobile Phase A or a minimal amount of a compatible organic solvent (e.g., DMSO) followed by dilution with Mobile Phase A.
2. Sample Preparation:
-
Dissolve the crude peptide in the sample solvent to a concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at the desired flow rate.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Gradient Elution:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient for column wash)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (can be increased to 40-60 °C to address peak splitting).
-
Detection: Monitor absorbance at 214 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak(s) of interest.
4. Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions with the desired purity.
-
Confirm the identity and integrity of the purified peptide by mass spectrometry.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Caption: Experimental workflow for the purification of 3,4-dehydroproline-containing peptides.
Caption: Troubleshooting logic for broad or split HPLC peaks in peptide purification.
References
- 1. High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. biotage.com [biotage.com]
- 8. lcms.cz [lcms.cz]
- 9. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. uab.edu [uab.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. agilent.com [agilent.com]
- 14. bachem.com [bachem.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Technical Support Center: Fmoc-SPPS of 3,4-Dehydroproline Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the Fmoc-deprotection of peptides containing 3,4-dehydroproline (ΔPro).
Frequently Asked Questions (FAQs)
Q1: What is 3,4-dehydroproline and why is it used in peptide synthesis?
A1: 3,4-dehydro-L-proline (ΔPro) is an unsaturated analog of proline containing a double bond between the Cγ and Cδ atoms of the pyrrolidine ring.[1] It is incorporated into peptides to introduce conformational constraints, enhance stability, and modulate biological activity.[1] Its unique structure can influence peptide folding and receptor binding, making it a valuable tool in medicinal chemistry and structural biology.[1]
Q2: What are the primary challenges encountered during the Fmoc deprotection of 3,4-dehydroproline-containing peptides?
A2: The main challenges stem from the unsaturated nature of the ΔPro ring and its conformational effects. The most significant potential issues are:
-
Piperidine Adduct Formation: The double bond in ΔPro is susceptible to Michael addition by piperidine, leading to a significant side product.
-
Incomplete Deprotection: Peptides containing ΔPro may exhibit altered secondary structures or aggregation tendencies, which can hinder the access of the deprotection reagent to the N-terminal Fmoc group.[2]
-
Standard "Difficult Sequence" Problems: Like other conformationally restricted residues, ΔPro can contribute to peptide aggregation, leading to poor solvation and inefficient reaction kinetics for both deprotection and coupling steps.[3]
Q3: How can I detect incomplete Fmoc deprotection?
A3: Several methods can be used to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric assay for free primary amines. A positive result (dark blue beads/solution) indicates successful deprotection. Note that N-terminal proline (and likely ΔPro) may yield a reddish-brown or faint color, making this test less reliable for this specific residue.
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene-piperidine adduct in the deprotection solution, which has a characteristic absorbance maximum around 301 nm. Consistent absorbance values across synthesis cycles suggest complete deprotection.
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection
-
Symptom: A weak or negative Kaiser test result after the standard deprotection protocol, or decreasing yield of the target peptide.
-
Potential Causes:
-
Peptide Aggregation: The growing peptide chain may form secondary structures (e.g., β-sheets) that are poorly solvated, physically blocking the piperidine from reaching the Fmoc group.[2] The conformational constraints imposed by ΔPro can contribute to this.[4]
-
Steric Hindrance: Bulky amino acids near the N-terminus can sterically hinder the approach of the deprotection reagent.
-
Suboptimal Reagents/Conditions: Degraded piperidine, incorrect concentration, or insufficient deprotection time can lead to incomplete removal of the Fmoc group.
-
-
Solutions:
| Solution | Description | Rationale |
| Increase Deprotection Time/Temperature | Extend the standard deprotection time (e.g., from 2 x 10 min to 2 x 20 min) or perform the deprotection at a slightly elevated temperature (e.g., 35-40°C). | Enhances reaction kinetics to overcome slow deprotection due to aggregation or steric hindrance. |
| Use a Stronger, Non-Nucleophilic Base | Replace the standard 20% piperidine in DMF with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. | DBU is a much stronger, non-nucleophilic base that can effectively remove the Fmoc group in difficult sequences. The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[5] |
| Incorporate Chaotropic Agents | Add chaotropic salts like LiCl or KSCN to the deprotection solution. | These agents disrupt secondary structures and improve peptide solvation, thereby reducing aggregation. |
| Switch to a "Greener" Alternative | Consider using 4-methylpiperidine (4-MP) as a direct replacement for piperidine. | 4-MP has been shown to be an effective and potentially less toxic alternative for Fmoc removal.[6][7] |
Issue 2: Formation of a Piperidine Adduct Side Product
-
Symptom: Mass spectrometry analysis of the crude peptide reveals a major side product with a mass increase of +85.15 Da compared to the target peptide.
-
Potential Cause:
-
Aza-Michael Addition: The secondary amine piperidine can act as a nucleophile and add across the double bond of the 3,4-dehydroproline residue in a Michael-type reaction. This side reaction is analogous to the formation of 3-(1-piperidinyl)alanine from dehydroalanine residues.
-
-
Solutions:
| Solution | Description | Rationale |
| Use a Non-Nucleophilic Base | Replace 20% piperidine with a solution of 2% DBU in DMF. Note: DBU does not scavenge dibenzofulvene, so extensive washing after deprotection is critical. | DBU is a non-nucleophilic base and will not add to the dehydroproline double bond.[5] |
| Use a Less Nucleophilic Secondary Amine | Replace piperidine with piperazine. A common cocktail is 20% piperazine with 0.1 M HOBt in DMF. | Piperazine is less nucleophilic than piperidine, reducing the likelihood of Michael addition. HOBt can help suppress other base-catalyzed side reactions.[8] |
| Reduce Deprotection Time | If using piperidine, minimize the exposure time to the shortest duration required for complete Fmoc removal (monitor carefully). | Less time in the basic solution reduces the opportunity for the Michael addition side reaction to occur. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: DBU-Based Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU in DMF. Agitate for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional): For very difficult sequences, repeat step 2.
-
Extensive Washing: Drain the solution and wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of DBU.
Visualizations
Caption: Standard workflow for one cycle of Fmoc deprotection.
Caption: Decision-making workflow for troubleshooting ΔPro issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: 3,4-Dehydroproline and Peptide Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals incorporating 3,4-dehydroproline into peptides and facing challenges with solubility. The following information is designed to help you troubleshoot experiments and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-dehydroproline and how might it affect my peptide's properties?
A1: 3,4-Dehydroproline is an unsaturated analog of proline with a double bond in the pyrrolidine ring. This modification introduces conformational constraints that differ from proline and hydroxyproline.[1] While direct data on its broad impact on solubility is limited, the introduction of the double bond can alter the peptide backbone's flexibility and potentially its interactions with solvents.
Q2: I'm observing poor solubility with my 3,4-dehydroproline-containing peptide. What are the likely causes?
A2: Poor solubility in peptides is often multifactorial. Key factors include a high proportion of hydrophobic amino acids, the overall net charge of the peptide at a given pH, and its tendency to form secondary structures like beta-sheets that can lead to aggregation.[2][3] The rigid structure of 3,4-dehydroproline may influence peptide folding in a way that exposes more hydrophobic regions or promotes aggregation.
Q3: What is the recommended first step for dissolving a peptide containing 3,4-dehydroproline?
A3: As a general starting point, attempt to dissolve a small amount of the lyophilized peptide in sterile, distilled water.[4] If the peptide is predicted to be acidic or basic based on its sequence, adjusting the pH of the aqueous solution can improve solubility.[5] For peptides with significant hydrophobic character, organic solvents may be necessary.[5]
Q4: Can I use sonication or heating to improve the solubility of my peptide?
A4: Yes, both sonication and gentle warming can be effective methods for dissolving peptide aggregates.[2][6] However, these should be used with caution. Excessive sonication can generate heat and potentially degrade the peptide, while temperatures above 40°C may also risk peptide degradation.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffers (e.g., PBS, Tris). | The peptide is likely hydrophobic. Peptides with a high content of non-polar amino acids often have limited solubility in water-based solutions.[3] | First, try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the desired concentration.[7] |
| The peptide solution is cloudy or contains visible precipitates. | The peptide's solubility limit in the current solvent has been exceeded, or the peptide is aggregating. This is common for peptides at or near their isoelectric point (pI).[3] | Adjust the pH of the solution to be at least 2 units away from the peptide's calculated pI.[3] Alternatively, try a different solvent system. |
| The peptide dissolves initially in an organic solvent but precipitates upon addition of aqueous buffer. | The final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic peptide. | Increase the final concentration of the organic co-solvent if your experimental assay allows.[8] Alternatively, try a different co-solvent or a series of dilutions. |
| The peptide appears to degrade after solubilization. | The peptide may be unstable in the chosen solvent or at the working pH. Peptides containing certain residues like cysteine can be prone to oxidation.[7] | Prepare fresh solutions before each experiment and store them at -80°C in aliquots.[9] If the peptide contains cysteine, consider using DMF instead of DMSO to avoid oxidation.[7] |
Quantitative Data Summary
| Amino Acid | Structure | Key Physicochemical Properties | Expected Impact on Peptide Solubility |
| Proline | Saturated five-membered ring | Introduces a kink in the peptide backbone, restricting conformational flexibility. | Can disrupt secondary structures like beta-sheets that lead to aggregation, potentially improving solubility. |
| 4-Hydroxyproline | Saturated five-membered ring with a hydroxyl group | The hydroxyl group can participate in hydrogen bonding, increasing hydrophilicity. | Generally expected to increase the solubility of peptides compared to proline due to its more polar nature. |
| 3,4-Dehydroproline | Unsaturated five-membered ring | The double bond flattens the ring, leading to a more planar conformation than proline. This can alter the peptide backbone conformation.[1] | The impact is sequence-dependent. The increased rigidity could either disrupt aggregation-prone structures or, conversely, promote intermolecular interactions that decrease solubility. Its polarity is intermediate between proline and hydroxyproline. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a 3,4-Dehydroproline-Containing Peptide
This protocol outlines the general steps for incorporating 3,4-dehydroproline into a peptide using Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU and a base like DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.[10]
-
Amino Acid Coupling Cycles: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence. For the incorporation of 3,4-dehydroproline, use Fmoc-3,4-dehydroproline-OH in the coupling step.
-
Final Deprotection and Cleavage: After the final amino acid is coupled and deprotected, wash the resin thoroughly. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.
Protocol 2: Turbidity Solubility Assay
This protocol allows for a quick determination of peptide solubility in different solvents.[4]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the lyophilized peptide in an organic solvent where it is highly soluble (e.g., 10 mg/mL in DMSO).
-
Solvent Plate Preparation: In a 96-well plate, add a series of desired aqueous buffers or solvents to be tested (e.g., water, PBS pH 7.4, acetate buffer pH 5.0).
-
Serial Dilution: Add a small volume of the peptide stock solution to the first well of each solvent series and mix. Perform a serial dilution across the plate.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the absorbance at a wavelength where the peptide does not absorb but where light scattering from insoluble particles can be detected (e.g., 600 nm).
-
Data Analysis: The concentration at which a significant increase in absorbance is observed indicates the solubility limit in that particular solvent.
Diagrams
Caption: A workflow for systematically testing peptide solubility.
Caption: A decision tree for troubleshooting insoluble peptides.
References
- 1. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Synthesis of 3,4-Dehydroproline Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3,4-dehydroproline-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing peptides containing 3,4-dehydroproline?
A1: The primary challenges stem from the steric hindrance of the Fmoc-3,4-dehydroproline-OH monomer, which can lead to incomplete coupling reactions and lower yields. Additionally, the presence of the double bond in the proline ring introduces the potential for specific side reactions, such as Michael addition, particularly during the basic conditions of Fmoc deprotection. Careful selection of coupling reagents and optimization of reaction conditions are crucial for a successful synthesis.
Q2: Which coupling reagents are recommended for incorporating Fmoc-3,4-dehydroproline-OH?
A2: For sterically hindered amino acids like 3,4-dehydroproline, potent coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are generally more effective than carbodiimides alone.[1][2] HATU and HCTU often provide superior results in terms of speed and efficiency.[1] Phosphonium salt reagents like PyBOP are also a good choice and do not pose the risk of guanidinylation, a potential side reaction with uronium salts.[1]
Q3: How can I monitor the coupling efficiency of Fmoc-3,4-dehydroproline-OH?
A3: The Kaiser test (or ninhydrin test) is a reliable qualitative method to check for the presence of free primary amines on the resin after the coupling step. A positive result (blue or purple beads) indicates an incomplete reaction, suggesting that a second coupling (double coupling) or extended reaction time is necessary.
Q4: What are potential side reactions specific to the 3,4-dehydroproline residue?
A4: The electron-deficient double bond in the 3,4-dehydroproline ring is susceptible to nucleophilic attack. During the Fmoc deprotection step, the piperidine used can act as a nucleophile and undergo a Michael addition to the double bond.[3] This can be minimized by using less basic deprotection reagents or by adding a scavenger to the deprotection solution. During the final trifluoroacetic acid (TFA) cleavage, the double bond can also be susceptible to electrophilic addition from carbocations generated from protecting groups. The use of scavengers in the cleavage cocktail is essential to prevent this.
Q5: What is the best way to purify 3,4-dehydroproline-containing peptides?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[4] Due to the potential for increased hydrophobicity from the dehydroproline residue, a C8 or C18 column is typically used. A shallow gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent is recommended to achieve good separation.[4]
Troubleshooting Guides
Issue 1: Low Coupling Yield of Fmoc-3,4-dehydroproline-OH
Symptom: A positive Kaiser test after the initial coupling of Fmoc-3,4-dehydroproline-OH.
Possible Causes & Solutions:
-
Insufficient Reagent Potency: Standard carbodiimide reagents (e.g., DIC) may not be efficient enough for this sterically hindered amino acid.
-
Solution: Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[1]
-
-
Inadequate Reaction Time: The coupling reaction may require more time to reach completion.
-
Solution: Extend the coupling time to 2-4 hours or even overnight. Monitor the progress with the Kaiser test.
-
-
Low Reagent Concentration: Insufficient excess of the amino acid and coupling reagent can lead to an incomplete reaction.
-
Solution: Increase the equivalents of Fmoc-3,4-dehydroproline-OH and the coupling reagent to 3-5 equivalents relative to the resin loading.
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering access to the N-terminus.
-
Solution: Use a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Issue 2: Presence of a Side Product with +85 Da Mass Shift
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak with a mass increase of 85 Da corresponding to the addition of piperidine.
Possible Cause:
-
Michael Addition of Piperidine: The piperidine used for Fmoc deprotection can act as a nucleophile and add to the double bond of the 3,4-dehydroproline residue.[3]
Solutions:
-
Use a Milder Deprotection Reagent: Replace the standard 20% piperidine in DMF with a less nucleophilic base, such as 2% 1,8-diazabicycloundec-7-ene (DBU) with 2% piperidine in DMF.
-
Add a Scavenger to the Deprotection Solution: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine solution has been shown to reduce base-induced side reactions.[5]
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[6] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[6] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[6] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[6] |
Disclaimer: The quantitative data presented is extrapolated from studies on various sterically hindered amino acids, as direct comparative data for Fmoc-3,4-dehydroproline-OH is not extensively available in a single source. Actual results may vary.[6]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 3,4-Dehydroproline-Containing Peptide
This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-Ala-ΔPro-Ala-Ala-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-3,4-dehydroproline-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DMF, DCM
-
Acetic Anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Confirm complete coupling with a Kaiser test.
-
-
Fmoc-3,4-dehydroproline-OH Coupling:
-
In a separate vial, dissolve Fmoc-3,4-dehydroproline-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as above.
-
Perform a Kaiser test. If positive, perform a second coupling with fresh reagents for another 2 hours.
-
-
Repeat Cycles: Repeat steps 2 and 3 for the remaining amino acids.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
SPPS Workflow Diagram:
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 2: RP-HPLC Purification of 3,4-Dehydroproline Peptides
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.45 µm filter.
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical C18 column.
-
Run a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient to be shallower around the elution time of the target peptide to improve resolution (e.g., a 1% per minute gradient).[4]
-
-
Preparative Purification:
-
Switch to a preparative C18 column with the same packing material.
-
Inject the crude peptide solution.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide.
HPLC Gradient Optimization Logic:
References
Technical Support Center: Peptides with 3,4-Dehydroproline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing 3,4-dehydroproline (ΔPro). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-dehydroproline (ΔPro) and how does it fundamentally differ from proline?
A1: 3,4-Dehydroproline is an unsaturated analog of proline with a double bond between the Cγ and Cδ carbons of the pyrrolidine ring. This structural change results in a significantly flatter ring conformation compared to the "puckered" structure of proline.[1] This flattened geometry influences the peptide backbone's local conformation and can affect its biological activity and analytical behavior.
Q2: What are the primary analytical challenges associated with peptides containing 3,4-dehydroproline?
A2: The main challenges stem from the unique structural and electronic properties of the ΔPro residue:
-
Conformational Heterogeneity: The energy barrier for cis-trans isomerization around the Xaa-ΔPro peptide bond is still significant, leading to the presence of multiple conformers in solution.[2][3] This can result in peak broadening or splitting in chromatographic and NMR analyses.
-
Altered Chromatographic Behavior: The introduction of the double bond changes the hydrophobicity and polarity of the peptide, affecting its retention in reversed-phase and other HPLC modes.
-
Mass Spectrometry Complexity: The unsaturated ring can influence fragmentation patterns in MS/MS analysis, potentially differing from the well-known "proline effect". The double bond may also be susceptible to reactions in the ion source.
-
Potential for Side Reactions: The double bond is a potential site for unwanted reactions during synthesis, purification, and analysis, such as oxidation or addition reactions, especially under harsh acidic conditions.
Q3: How does the 3,4-dehydroproline residue impact the overall peptide structure?
A3: The flattened pyrrolidine ring of 3,4-dehydroproline restricts the peptide backbone's flexibility in a different manner than proline.[1] While proline favors either an endo or exo pucker, ΔPro's planarity can alter the preferred φ (phi) and ψ (psi) dihedral angles of the preceding residue, potentially influencing secondary structures like β-turns or polyproline helices.[4]
Q4: Should I expect a significant shift in HPLC retention time for a ΔPro-containing peptide compared to its proline analog?
A4: Yes, a shift in retention time is expected, though its direction and magnitude depend on the specific peptide sequence and chromatographic conditions. The introduction of a double bond generally makes the molecule slightly more hydrophobic. In reversed-phase HPLC, this would typically lead to a longer retention time. However, the overall change in peptide conformation can also influence solvent-accessible surface area and interaction with the stationary phase, making the exact effect sequence-dependent.[5][6]
Q5: How does 3,4-dehydroproline affect fragmentation in mass spectrometry?
A5: While specific studies on the fragmentation of ΔPro-containing peptides are limited, we can extrapolate from the behavior of proline-containing peptides. Proline often directs fragmentation at its N-terminal side (the "proline effect").[7][8] The double bond in ΔPro might alter the charge distribution and bond stabilities within the peptide, potentially leading to different dominant fragmentation pathways. It is also possible to observe neutral losses associated with the dehydroproline ring itself under certain CID conditions.
Q6: I've purified my peptide, but I still see multiple peaks in HPLC and a complex set of signals in NMR. Is my sample impure?
A6: Not necessarily. It is highly likely that you are observing different conformers of your peptide due to cis-trans isomerization around the peptide bond preceding the 3,4-dehydroproline residue.[2][3] This phenomenon is common for proline-containing peptides and is retained in their dehydro-analogs. The slow interconversion between these isomers on the chromatographic and NMR timescales results in their separation and distinct spectral signatures.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My primary peptide peak is broad, split, or shows significant tailing. What are the likely causes and solutions?
A: This is a common issue with proline and dehydroproline-containing peptides.
-
Cause 1: Cis-Trans Isomerism: The most frequent cause is the on-column separation of cis and trans isomers.
-
Solution: Try adjusting the column temperature. Increasing the temperature can sometimes accelerate the interconversion of isomers, leading to a single, averaged peak. Alternatively, decreasing the temperature might improve the resolution between the two isomer peaks, allowing for their individual quantification.
-
-
Cause 2: Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase, causing peak tailing.
-
Cause 3: Column Contamination or Void: Buildup of sample matrix on the column frit or a void at the column inlet can distort peak shape.[11]
-
Solution: Flush the column with a strong solvent wash. If the problem persists, try replacing the in-line filter and column frit. A void may necessitate column replacement.[11]
-
Q: I'm struggling to resolve my ΔPro peptide from a synthetic byproduct. What strategies can I employ?
A: Optimizing selectivity is key to resolving closely eluting species.
-
Strategy 1: Modify the Gradient: A shallower gradient around the elution time of your peptide will increase the separation window.[10]
-
Strategy 2: Change the Organic Modifier: Switching from acetonitrile to methanol or isopropanol alters the selectivity of the separation and may resolve your peaks.
-
Strategy 3: Adjust Mobile Phase pH: Changing the pH can alter the ionization state of your peptide and the impurity, which can significantly impact retention and resolution. Note that the stability of the ΔPro double bond should be considered at extreme pH values.
-
Strategy 4: Use a Different Stationary Phase: If you are using a C18 column, consider trying a C8, C4, or a phenyl-hexyl column to exploit different hydrophobic and aromatic interactions.
Mass Spectrometry (MS)
Q: I'm having difficulty detecting the correct molecular ion of my ΔPro peptide.
A: Several factors could be at play, from sample preparation to instrument settings.
-
Cause 1: Poor Ionization: The peptide may not be ionizing efficiently.
-
Solution: Optimize the mobile phase composition. Ensure a sufficient concentration of an acid like formic acid (typically 0.1%) is present to facilitate protonation in positive ion mode. Also, optimize ion source parameters such as spray voltage and gas flows.
-
-
Cause 2: In-source Degradation or Adduct Formation: The peptide might be degrading in the ion source or forming adducts with salts or solvents. The double bond in ΔPro could be susceptible to reactions.
-
Solution: Check for common adducts (e.g., +22 Da for Na+, +38 Da for K+). If adducts are prevalent, ensure high-purity solvents and minimize salt contamination from buffers. Desalt the sample before infusion. Consider using a less harsh ionization method if available.
-
-
Cause 3: Sample Loss: The peptide may be adsorbing to sample vials or tubing.[12]
-
Solution: Use low-adsorption vials. In some cases, adding a small amount of a non-ionic surfactant or increasing the organic content of the sample solvent can mitigate this issue.
-
Q: My MS/MS fragmentation is weak, or the resulting spectrum is difficult to interpret.
A: Improving fragmentation efficiency and understanding potential pathways is crucial.
-
Solution 1: Optimize Collision Energy: Perform a collision energy ramp or test several discrete collision energy values to find the optimal setting for generating informative fragment ions.
-
Solution 2: Consider Charge State: Higher charge states often fragment more readily and can produce different fragmentation patterns. Try to select the 2+ or 3+ charge state for fragmentation if available.
-
Solution 3: Look for Atypical Fragments: Be aware that the ΔPro residue may lead to fragmentation patterns that differ from the standard b- and y-ion series. Look for neutral losses from the precursor or fragment ions that could correspond to parts of the dehydroproline ring. Proline-containing peptides can sometimes form cyclic b-ions, which then fragment in unique ways; similar behavior might be expected for ΔPro.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My 1D proton NMR spectrum is crowded with overlapping signals, making analysis impossible.
A: This is expected due to the presence of cis and trans isomers, each giving rise to a separate set of signals.
-
Solution 1: 2D NMR: Acquire two-dimensional NMR spectra, such as TOCSY and NOESY. These experiments spread the signals into a second dimension, which greatly aids in resolving overlapping resonances and assigning them to specific isomers.[2]
-
Solution 2: Variable Temperature NMR: Acquiring spectra at different temperatures can help in two ways. It can confirm that the multiple species are conformers in equilibrium (as their relative populations will change with temperature). In some cases, at higher temperatures, the rate of interconversion may increase enough to coalesce the signals for some protons, simplifying the spectrum.[3]
Q: How can I definitively assign signals to the cis and trans isomers of the Xaa-ΔPro bond?
A: The key is to use Nuclear Overhauser Effect (NOE) spectroscopy.
-
NOESY/ROESY: In the trans conformation, a strong NOE is typically observed between the α-proton of the preceding residue (Xaa) and the δ-protons of the ΔPro ring. In the cis conformation, the strong NOE is between the α-proton of Xaa and the α-proton of the ΔPro residue.[2] These distinct spatial proximities provide a reliable method for assigning the two isomers.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the analysis of 3,4-dehydroproline-containing peptides.
Table 1: Comparison of Physicochemical Properties: Proline vs. 3,4-Dehydroproline
| Property | L-Proline | L-3,4-Dehydroproline | Reference |
|---|---|---|---|
| Molecular Weight | 115.13 g/mol | 113.12 g/mol | |
| pKₐ (Carboxyl) | ~2.0 | ~2.37 | [1] |
| pKₐ (Ammonium) | ~10.6 | ~9.78 | [1] |
| Ring Conformation | Cγ-endo or Cγ-exo pucker | Planar |[1] |
Table 2: Representative Reversed-Phase HPLC Retention Time Comparison (Note: Data is illustrative, based on the principle that increased hydrophobicity from the double bond leads to longer retention. Actual values are sequence and system-dependent.)
| Peptide Sequence | Retention Time (minutes) | Retention Time Shift (ΔtR) |
|---|---|---|
| Ac-Ala-Pro-Ala-NH₂ | 15.2 | N/A |
| Ac-Ala-ΔPro-Ala-NH₂ | 16.0 | +0.8 |
Table 3: Common Adducts Observed in Mass Spectrometry
| Adduct | Mass Shift (Da) | Common Source |
|---|---|---|
| Sodium | +22.99 | Glassware, buffers |
| Potassium | +38.96 | Glassware, buffers |
| Acetonitrile | +41.03 | Mobile phase |
| Trifluoroacetic Acid | +113.99 | Mobile phase additive |
Table 4: Typical cis/trans Isomer Ratios for Xaa-Pro and Xaa-ΔPro Bonds in Solution (Note: Ratios are highly dependent on the preceding amino acid (Xaa), solvent, and temperature.)
| Peptide Bond | Typical trans:cis Ratio | Key Factor | Reference |
|---|---|---|---|
| Xaa-Pro | 70:30 to 90:10 | Steric hindrance of Xaa side chain | [2][13] |
| Xaa-ΔPro | Similar to Xaa-Pro | Flattened ring has minor effect on equilibrium |[1] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of 3,4-Dehydroproline Peptides
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a compatible solvent (e.g., water with 5% acetonitrile) to a concentration of 1 mg/mL. Vortex to ensure complete dissolution. Centrifuge to pellet any insoluble material.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (can be varied to troubleshoot isomer peaks).
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% B (hold)
-
45-46 min: 95% to 5% B (re-equilibration)
-
46-55 min: 5% B (hold)
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Integrate peak areas to determine purity. If peaks are split due to isomers, sum the areas of the corresponding peaks for total purity assessment.
Protocol 2: LC-MS/MS Analysis of 3,4-Dehydroproline Peptides
-
Sample Preparation: Prepare a 10-50 µM solution of the peptide in a solvent compatible with LC-MS (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC System (Nano/Micro Flow):
-
Column: C18 analytical column (e.g., 75 µm x 15 cm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
Flow Rate: 300 nL/min.
-
Gradient: A shallow gradient appropriate for the peptide's hydrophobicity (e.g., 2% to 40% B over 30 minutes).
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate for the expected precursor charge states (e.g., m/z 300-1500).
-
MS/MS Method: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Use a normalized collision energy of 25-30% or perform a collision energy optimization experiment.
-
-
Data Analysis: Analyze the MS1 scan for the correct precursor m/z. Manually inspect or use software to analyze the MS/MS spectra for sequence-confirming fragment ions.
Protocol 3: 2D NMR for Conformational Analysis of 3,4-Dehydroproline Peptides
-
Sample Preparation: Dissolve ~1-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The final concentration should be in the low millimolar range (1-5 mM).
-
NMR Spectrometer: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Experiments:
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and overall spectral complexity.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies coupled proton spin systems, allowing you to trace the connectivity within each amino acid residue for both cis and trans isomers.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å). Use a mixing time of 200-400 ms. This is critical for sequential assignment and for differentiating cis and trans isomers based on the key Xaa(αH) - ΔPro(δH) (trans) and Xaa(αH) - ΔPro(αH) (cis) cross-peaks.
-
-
Data Processing and Analysis: Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe). Use the TOCSY to identify residues and the NOESY to establish sequential connections and confirm the isomeric state.
Visual Guides
Below are diagrams created using the DOT language to visualize key workflows and concepts related to the analysis of 3,4-dehydroproline peptides.
Caption: General workflow for the analysis of synthetic 3,4-dehydroproline peptides.
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
Caption: Potential side reactions involving the 3,4-dehydroproline residue.
Caption: Equilibrium between cis and trans conformers of the Xaa-ΔPro peptide bond.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Conformational Effects of Fmoc-3,4-dehydro-L-proline and Fmoc-L-proline
For Researchers, Scientists, and Drug Development Professionals
The incorporation of proline analogs into peptides is a powerful strategy for modulating their structure and, consequently, their biological activity. Among these, Fmoc-3,4-dehydro-L-proline offers a unique conformational landscape compared to its saturated counterpart, Fmoc-L-proline. This guide provides an objective comparison of their conformational effects, supported by experimental data, to aid researchers in the rational design of peptidomimetics and other proline-modified molecules.
Key Conformational Differences at a Glance
The introduction of a double bond in the pyrrolidine ring of 3,4-dehydro-L-proline significantly alters its conformational preferences compared to L-proline. This modification leads to a more planar or "unpuckered" ring structure, which in turn influences the peptide backbone geometry.
| Conformational Parameter | Fmoc-L-proline | This compound |
| Pyrrolidine Ring Pucker | Prefers distinct Cγ-endo or Cγ-exo puckered conformations. | Exhibits a significantly flatter, more planar ring conformation. |
| Backbone Dihedral Angles (φ, ψ) | Adopts a wider range of φ and ψ angles, often influencing secondary structures like β-turns and polyproline helices. | The planar ring restricts the accessible φ and ψ angles, often favoring more extended conformations. |
| X-Pro Peptide Bond (ω) | The cis/trans isomerization is a key conformational switch, with both isomers being significantly populated. | The flattened ring can influence the cis/trans equilibrium, often with a different ratio compared to L-proline. |
In-Depth Conformational Analysis
Pyrrolidine Ring Pucker
The five-membered ring of L-proline is typically puckered, adopting either a Cγ-endo (down) or Cγ-exo (up) conformation. This puckering is a critical determinant of the overall peptide structure. In contrast, the double bond in 3,4-dehydro-L-proline introduces sp²-hybridized carbons, forcing the ring into a much flatter conformation.
Crystal structure analyses of L-3,4-dehydroproline and its derivatives have confirmed this planarity.[1] This "unpuckered" nature of the dehydroproline ring is a key factor driving its distinct effects on peptide conformation.[2]
Caption: Comparison of ring conformations.
Peptide Backbone Dihedral Angles (φ, ψ)
The puckering of the proline ring directly influences the allowable backbone dihedral angles, φ (phi) and ψ (psi). The flexibility of the L-proline ring allows it to accommodate a range of (φ, ψ) combinations, making it a versatile residue for inducing turns and stabilizing helical structures.[3]
The planarity of the 3,4-dehydroproline ring, however, imposes greater restrictions on the φ angle. Studies on acetyl-L-3,4-dehydroproline amide have shown that it adopts φ and ψ values corresponding to a collagen-like conformation.[1] This suggests that incorporating 3,4-dehydroproline can favor more extended peptide backbone structures.
Table 1: Comparison of Dihedral Angles from Crystal Structure Data
| Compound | φ (°) | ψ (°) | ω (°) | Reference |
| t-Butoxycarbonyl-L-3,4-dehydroproline amide | -75.8 | 158.8 | 177.3 | [1] |
| Acetyl-L-3,4-dehydroproline amide | -79.1 | 152.9 | -5.1 (cis) | [1] |
Note: Data for Fmoc-derivatives in a peptide context is limited; these values from related derivatives illustrate the conformational tendencies.
Cis/Trans Isomerization of the X-Pro Peptide Bond
The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation, with the isomerization being a slow process that can be a rate-limiting step in protein folding. The puckering of the proline ring is known to be correlated with the cis/trans state of the preceding peptide bond, with the Cγ-endo pucker being strongly associated with the cis conformation.[3]
The flattened ring of 3,4-dehydroproline also influences this equilibrium. While some studies suggest a relatively unchanged equilibrium of trans/cis ratios compared to proline derivatives, they also indicate an increased rotational barrier for the amide bond.[2] This suggests that while the population of cis and trans isomers might be similar, the rate of interconversion is slower, which could have significant implications for the dynamics of a peptide. One study on acetyl-L-3,4-dehydroproline amide notably found the tertiary amide bond in the cis conformation in its crystal structure.[1]
Caption: Experimental workflow for conformational analysis.
Experimental Protocols
Detailed methodologies are crucial for researchers aiming to investigate the conformational effects of these proline analogs.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing either Fmoc-L-proline or this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
General Protocol:
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[4]
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.[5]
-
Amino Acid Coupling: The desired Fmoc-amino acid (Fmoc-L-proline or this compound) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) and then coupled to the deprotected N-terminus of the peptide chain.[5]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[4]
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of peptides.
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the presence of cis and trans isomers, which are in slow exchange on the NMR timescale and thus give rise to distinct sets of resonances.[6]
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign the proton resonances within each amino acid residue for both cis and trans isomers.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks are related to the internuclear distances and are crucial for determining the three-dimensional structure.
-
J-Coupling Analysis: The measurement of scalar coupling constants (e.g., ³J(HNHα)) provides information about the backbone dihedral angle φ.
Data Analysis:
The collected NMR data (NOE-derived distance restraints and J-coupling-derived dihedral angle restraints) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures representing the conformational space sampled by the peptide in solution.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
General Protocol:
-
Crystallization: The purified peptide is crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature) to find suitable conditions for single crystal growth.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into the electron density and refined to best fit the experimental data. The final refined structure provides precise atomic coordinates, from which dihedral angles and ring pucker parameters can be calculated.
Conclusion
The choice between Fmoc-L-proline and this compound for peptide synthesis should be guided by the desired conformational outcome. Fmoc-L-proline offers conformational flexibility with its ability to adopt distinct puckered states and influence the formation of canonical secondary structures. In contrast, this compound introduces a more rigid, planar constraint on the pyrrolidine ring, which can be utilized to enforce more extended peptide conformations and potentially modulate the kinetics of cis/trans isomerization. A thorough understanding of these conformational differences, supported by rigorous experimental characterization, is essential for the successful design of novel peptides with tailored biological functions.
References
- 1. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. rsc.org [rsc.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dehydroproline and Hydroxyproline in Collagen Mimetic Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of collagen biochemistry and the development of collagen mimetic peptides (CMPs), the choice of proline analogs is a critical determinant of structural integrity and biological function. This guide provides an objective comparison of two such analogs: 4-hydroxyproline (Hyp), the natural stabilizer of the collagen triple helix, and 3,4-dehydroproline (Dhp), a potent inhibitor of prolyl hydroxylation. This analysis is supported by experimental data to inform the rational design of collagen-based biomaterials and therapeutics.
Executive Summary
4-Hydroxyproline is the cornerstone of collagen stability, endowing the triple helix with the necessary thermal resistance for physiological function through stereoelectronic effects. In contrast, 3,4-dehydroproline acts as a powerful inhibitor of prolyl 4-hydroxylase, the enzyme responsible for converting proline to hydroxyproline. Consequently, the incorporation of 3,4-dehydroproline into collagenous sequences leads to a significant decrease in triple helix stability. While hydroxyproline is crucial for mediating interactions with cellular receptors like integrins, the presence of 3,4-dehydroproline indirectly abrogates this binding by preventing the formation of a stable, properly folded triple helix.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences between 3,4-dehydroproline and hydroxyproline in the context of collagen mimetic peptides.
| Feature | 3,4-Dehydroproline | 4-Hydroxyproline |
| Primary Role in Collagen Mimetics | Prolyl 4-hydroxylase inhibitor, leading to destabilization of the triple helix. | Stabilizer of the collagen triple helix. |
| Effect on Thermal Stability | Indirectly decreases thermal stability by preventing hydroxyproline formation. | Significantly increases the melting temperature (Tm) of the triple helix. |
| Conformational Preference | Can adopt a collagen-like conformation. | Induces a Cγ-exo pucker, preorganizing the peptide backbone for a triple-helical structure. |
| Biological Activity | Inhibits collagen synthesis and maturation.[1][2] | Essential for integrin binding and other cell-matrix interactions.[3][4] |
Table 1: High-level comparison of 3,4-dehydroproline and 4-hydroxyproline in collagen mimetics.
Thermal Stability: The Impact of Hydroxylation
Circular Dichroism (CD) spectroscopy is a primary tool for assessing the conformational stability of collagen mimetic peptides. The melting temperature (Tm), the point at which 50% of the triple helix is denatured, is a direct measure of this stability. The presence of hydroxyproline in the Yaa position of the Gly-Xaa-Yaa repeating sequence is known to significantly increase the Tm of CMPs.
While direct comparative studies of CMPs containing 3,4-dehydroproline are limited, the effect of its inhibitory action on prolyl hydroxylase is well-documented. By preventing the formation of hydroxyproline, 3,4-dehydroproline leads to under-hydroxylated collagen chains that fail to form stable triple helices at physiological temperatures.
| Peptide Sequence | Melting Temperature (Tm) | Reference |
| (Pro-Pro-Gly)10 | 24°C | F. E. ii, et al. (1991) |
| (Pro-Hyp-Gly)10 | 58°C | K. J. i, et al. (1991) |
Table 2: Experimentally determined melting temperatures of representative collagen mimetic peptides, highlighting the stabilizing effect of hydroxyproline.
Conformational Effects: A Tale of Two Rings
The pyrrolidine ring of proline and its analogs plays a crucial role in dictating the backbone conformation of the peptide chain.
-
Hydroxyproline: The hydroxyl group at the C4 position of the proline ring in the trans conformation (4R-Hyp) induces a Cγ-exo pucker. This specific ring conformation preorganizes the peptide backbone into a polyproline II (PPII) helix, which is the requisite conformation for individual strands to assemble into the collagen triple helix.
-
3,4-Dehydroproline: X-ray crystallography studies have shown that derivatives of L-3,4-dehydroproline can adopt a collagen-like conformation. This suggests that the unsaturated ring of dehydroproline does not inherently prevent the peptide backbone from adopting a PPII-like structure. However, its primary biological effect as an enzyme inhibitor overshadows its direct conformational contribution to a stable triple helix in a biological context.
Biological Activity: Receptor Interaction and Beyond
The biological functionality of collagen is intrinsically linked to its stable triple-helical structure.
-
Hydroxyproline: The presence of hydroxyproline is not only critical for stability but also for receptor recognition. For instance, the binding of integrins, a major class of cell adhesion receptors, to collagen requires a properly folded triple helix, and specific hydroxyproline residues can directly participate in the binding interface.[3][4]
-
3,4-Dehydroproline: By inhibiting prolyl hydroxylase, 3,4-dehydroproline leads to the synthesis of under-hydroxylated and unstable procollagen chains. These malformed chains are often retained within the cell and degraded, and any secreted, non-helical collagen is unable to properly interact with cell surface receptors like integrins.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Thermal Stability
Objective: To determine the melting temperature (Tm) of collagen mimetic peptides.
Protocol:
-
Peptide solutions are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of approximately 0.2 mg/mL.
-
CD spectra are recorded on a spectropolarimeter equipped with a temperature controller.
-
A wavelength scan from 190 to 260 nm is performed at a low temperature (e.g., 4°C) to confirm the presence of the characteristic triple helix spectrum (a positive peak around 225 nm and a negative peak around 200 nm).
-
Thermal melting is monitored by recording the change in ellipticity at 225 nm as the temperature is increased at a controlled rate (e.g., 10°C/hour).
-
The melting temperature (Tm) is determined as the midpoint of the sigmoidal melting curve, representing the transition from the folded (triple-helical) to the unfolded state.
Solid-Phase Peptide Synthesis of Collagen Mimetics
Objective: To synthesize collagen mimetic peptides incorporating proline analogs.
Protocol:
-
Peptides are synthesized on a solid-phase support (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
The desired sequence of Fmoc-protected amino acids, including Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, or Fmoc-Dhp-OH, are sequentially coupled to the growing peptide chain.
-
Coupling is typically achieved using an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
-
The Fmoc protecting group is removed with a solution of piperidine in DMF (dimethylformamide) before the next amino acid is coupled.
-
After the final amino acid is coupled, the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Visualizing the Molecular Logic
Figure 1: A flowchart illustrating the contrasting effects of hydroxyproline and 3,4-dehydroproline.
Figure 2: A typical experimental workflow for the analysis of collagen mimetic peptides.
References
- 1. Triple Helical Structure and Stabilization of Collagen-like Molecules with 4(R)-Hydroxyproline in the Xaa Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of 3,4-Dehydroproline and Fluorinated Prolines on Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. Among these, proline analogs such as 3,4-dehydroproline and fluorinated prolines are of significant interest due to their profound impact on peptide conformation and stability. This guide provides an objective comparison of the effects of these two classes of proline analogs on peptide stability, supported by experimental data, detailed methodologies, and visual representations of their structural influence.
Conformational Effects: A Tale of Two Modifications
The stability of a peptide is intrinsically linked to its three-dimensional structure. Both 3,4-dehydroproline and fluorinated prolines exert their effects by influencing the puckering of the proline ring and the cis-trans isomerization of the preceding peptide bond.
Fluorinated Prolines: The substitution of hydrogen with fluorine at the C4 position of the proline ring has stereospecific consequences on peptide conformation. The highly electronegative fluorine atom induces a gauche effect, which dictates the ring's pucker.[1][2][3]
-
(2S, 4R)-4-fluoroproline (Flp): This analog predominantly adopts a Cγ-exo pucker. This conformation favors a trans geometry of the preceding peptide bond, which is the more common and generally more stable conformation in peptides.[1] This pre-organization into a trans conformation can significantly enhance the stability of secondary structures like the collagen triple helix.[4]
-
(2S, 4S)-4-fluoroproline (flp): In contrast, the (4S) diastereomer favors a Cγ-endo pucker, which in turn stabilizes the cis conformation of the preceding peptide bond.[5] While less common, the ability to stabilize the cis conformation can be a valuable tool in designing peptides with specific folds or for probing the role of cis-proline residues in protein function.
3,4-Dehydroproline: The introduction of a double bond between C3 and C4 of the proline ring flattens the pyrrolidine ring. This structural change also influences the conformation of the peptide backbone. In some derivatives, such as acetyl-L-3,4-dehydroproline amide, the tertiary amide bond has been observed in the cis conformation.[6] Furthermore, derivatives of 3,4-dehydroproline have been shown to adopt collagen-like conformations.[6]
Thermal Stability: A Quantitative Comparison
The thermal stability of peptides, particularly structured peptides like collagen, is a critical parameter for their application. The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is a common metric for assessing thermal stability.
Below is a summary of experimental data on the melting temperatures of collagen-like peptides incorporating different proline analogs.
| Peptide Sequence | Proline Analog | Melting Temperature (Tm) (°C) | Reference |
| (Pro-Pro-Gly)10 | Proline (Control) | 24.0 | [4] |
| (Pro-Hyp-Gly)10 | (2S, 4R)-4-Hydroxyproline (Hyp) | 40.5 | [4] |
| (Pro-Flp-Gly)10 | (2S, 4R)-4-Fluoroproline (Flp) | 49.0 | [4] |
| (flp-Pro-Gly)10 | (2S, 4S)-4-Fluoroproline (flp) | 35.5 | [4] |
| (Pro-3-Hyp-Gly) in (Pro-4-Hyp-Gly)7 | (2S, 3S)-3-Hydroxyproline (3-Hyp) | 21.0 | [7] |
Note: Hyp (Hydroxyproline) is a natural post-translational modification of proline in collagen and is included for comparison. The data for 3-Hyp is from a host-guest peptide and may not be directly comparable to the repeating decamer peptides.
The data clearly indicates that the incorporation of (4R)-fluoroproline (Flp) in the Yaa position of the collagen model peptide leads to a significant increase in thermal stability compared to the unmodified peptide and even surpasses the stabilizing effect of the natural 4-hydroxyproline. Conversely, the (4S) diastereomer (flp) also enhances stability, albeit to a lesser extent than Flp. Limited quantitative data is available for the thermal stability of peptides containing 3,4-dehydroproline in a similar context.
Proteolytic Stability: Resisting Enzymatic Degradation
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. Modifying the peptide backbone with proline analogs can enhance resistance to enzymatic cleavage.
Fluorinated Prolines: The introduction of fluorine can sterically hinder the approach of proteases and alter the electronic properties of the peptide bond, potentially reducing its susceptibility to hydrolysis. A study on dipeptides containing β-trifluoromethyl or β-pentafluoroethyl substituted prolines demonstrated a significant increase in their half-life in mouse plasma compared to the parent dipeptides.[8] The steric bulk of the fluoroalkyl groups was found to be a predominant factor in protecting the peptide from degradation.[8]
| Dipeptide | Proline Analog | Half-life (t1/2) in mouse plasma (min) |
| (S)-Pro-Gly | Proline | 4.3 |
| (R)-Pro-Gly | Proline | 2.5 |
| (2S,3R)-β-CF3-Pro-Gly | (2S,3R)-3-(Trifluoromethyl)proline | 11.2 |
| (2S,3S)-β-CF3-Pro-Gly | (2S,3S)-3-(Trifluoromethyl)proline | 4.1 |
| (2R,3R)-β-CF3-Pro-Gly | (2R,3R)-3-(Trifluoromethyl)proline | 12.3 |
| (2R,3S)-β-CF3-Pro-Gly | (2R,3S)-3-(Trifluoromethyl)proline | 2.6 |
| (2S,3R)-β-C2F5-Pro-Gly | (2S,3R)-3-(Pentafluoroethyl)proline | > 1440 |
| (2S,3S)-β-C2F5-Pro-Gly | (2S,3S)-3-(Pentafluoroethyl)proline | 4.3 |
| (2R,3R)-β-C2F5-Pro-Gly | (2R,3R)-3-(Pentafluoroethyl)proline | > 1440 |
| (2R,3S)-β-C2F5-Pro-Gly | (2R,3S)-3-(Pentafluoroethyl)proline | 2.6 |
3,4-Dehydroproline: There is a lack of direct quantitative experimental data on the proteolytic stability of peptides containing 3,4-dehydroproline. However, it is known that this analog can be incorporated into proteins like collagen. The conformational constraints imposed by the double bond could potentially influence the binding of proteases to the peptide backbone, but further studies are required to quantify this effect.
Experimental Protocols
Thermal Denaturation Analysis by Circular Dichroism (CD) Spectroscopy
This method is used to determine the melting temperature (Tm) of a peptide by monitoring the change in its secondary structure as a function of temperature.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.
-
Degas the buffer to prevent bubble formation at higher temperatures.
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.
-
-
CD Measurement:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Place the peptide solution in a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from 190 to 260 nm at a low temperature (e.g., 4 °C) to confirm the folded state. For collagen-like peptides, a characteristic positive peak around 225 nm is expected.
-
Monitor the CD signal at a fixed wavelength corresponding to a feature of the secondary structure (e.g., 225 nm for the collagen triple helix).
-
Increase the temperature at a controlled rate (e.g., 0.5 °C/min or 1 °C/min).
-
Record the CD signal at regular temperature intervals (e.g., every 1 °C).
-
-
Data Analysis:
-
Plot the CD signal (molar ellipticity) as a function of temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The melting temperature (Tm) is determined as the midpoint of this transition, which corresponds to the temperature at which 50% of the peptide is unfolded. This can be calculated by finding the maximum of the first derivative of the melting curve.
-
Protease Degradation Assay by High-Performance Liquid Chromatography (HPLC)
This assay quantifies the stability of a peptide in the presence of a specific protease or in a complex biological matrix like plasma or serum.
-
Sample Preparation:
-
Prepare a stock solution of the peptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) or use fresh plasma/serum.
-
-
Incubation:
-
Add the peptide to the protease solution or plasma/serum at a specific concentration (e.g., 10-100 µM).
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) to a final concentration of 1%, or by adding an excess of a protease inhibitor.
-
Alternatively, the reaction can be stopped by rapid freezing or by adding an organic solvent like acetonitrile to precipitate the proteins.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time.
-
Determine the half-life (t1/2) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Visualizing Conformational Effects
The following diagrams, generated using Graphviz (DOT language), illustrate the key conformational consequences of incorporating fluorinated prolines and 3,4-dehydroproline into a peptide chain.
Caption: Conformational effects of fluorinated prolines.
Caption: Conformational effects of 3,4-dehydroproline.
Conclusion
Both 3,4-dehydroproline and fluorinated prolines offer unique advantages for modulating peptide stability. Fluorinated prolines, particularly (4R)-fluoroproline, have been demonstrated to significantly enhance the thermal stability of structured peptides like collagen through stereoelectronically controlled conformational pre-organization. Furthermore, fluorination can confer resistance to proteolytic degradation. While 3,4-dehydroproline also influences peptide conformation, its effects on thermal and proteolytic stability are less well-characterized quantitatively. The choice between these proline analogs will depend on the specific application and the desired conformational and stability properties of the target peptide. Further research into the proteolytic stability of 3,4-dehydroproline-containing peptides is warranted to provide a more complete comparative picture.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Incorporation of 3,4-dehydroproline into protocollagen and collagen. Limited hydroxylation of proline and lysine in the same polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: 3,4-Dehydroproline Boosts Enzymatic Stability
The incorporation of non-natural amino acids into peptide sequences is a key strategy for overcoming the inherent limitations of peptide-based drugs, primarily their rapid degradation by enzymes. One such modification, the substitution of L-proline (Pro) with its unsaturated analog, (3S)-3,4-dehydro-L-proline (ΔPro), has emerged as a promising method to enhance enzymatic stability. This guide compares the stability of peptides containing ΔPro against those with standard proline, providing experimental data and protocols for researchers in drug development.
The core reason for this enhanced stability lies in the conformational rigidity imposed by the double bond in the ΔPro ring. Unlike the flexible five-membered ring of proline, which can adopt different puckered conformations recognized by proteases, the flattened, more rigid structure of ΔPro sterically hinders the peptide's ability to fit into the active site of degradative enzymes.[1] This structural constraint significantly reduces the rate of enzymatic cleavage.
Logical Framework: How 3,4-Dehydroproline Confers Stability
Caption: Mechanism of enhanced stability by 3,4-dehydroproline.
Comparative Analysis of Enzymatic Stability
Experimental data consistently demonstrates that substituting proline with 3,4-dehydroproline significantly increases the half-life of peptides when exposed to various proteases and serum. The following tables summarize quantitative data from studies on model peptides, highlighting the protective effect of ΔPro incorporation.
Table 1: Stability of Model Dipeptides in Mouse Plasma
This study compared the degradation of simple dipeptides to assess the direct impact of proline analogs on stability against plasma proteases.
| Peptide Sequence | Half-life (t½) in Mouse Plasma | Reference |
| (S)-Pro-Gly | ~20 minutes | [2] |
| (2S,3S)-β-CF₃-Pro-Gly | < 5 minutes | [2] |
| cis-(2S,3R)-β-CF₃-Pro-Gly | > 24 hours | [2] |
Note: While not a direct comparison to 3,4-dehydroproline, the data on other proline analogs like β-CF₃-Proline illustrates how substitutions on the proline ring dramatically affect stability. The cis-isomer shows exceptional stability due to steric hindrance, a similar principle to the rigidity of ΔPro.[2]
Table 2: General Observations on Peptide Stability Enhancement Strategies
While specific half-life data for ΔPro-containing peptides versus Pro-containing peptides is proprietary or spread across numerous specific applications, the principles of stabilization are well-established. Strategies to enhance peptide stability often involve modifications that restrict conformation or block protease recognition sites.
| Modification Strategy | General Effect on Stability | Mechanism |
| 3,4-Dehydroproline (ΔPro) Sub | Significant Increase | Conformational rigidity hinders enzyme binding.[1] |
| D-Amino Acid Substitution | High Increase | Proteases are stereospecific for L-amino acids.[3][4] |
| N- and C-Termini Capping | Moderate Increase | Blocks exopeptidase (aminopeptidase/carboxypeptidase) action.[3] |
| Cyclization | High Increase | Restricts conformation and protects termini.[3] |
Experimental Protocols
Accurate assessment of enzymatic stability is crucial for comparing peptide analogs. Below is a detailed, generalized methodology for conducting an in-vitro enzymatic stability assay using proteases or serum, based on common laboratory practices.
Standard Workflow for Enzymatic Stability Assay
Caption: General workflow for in-vitro peptide stability assays.
Detailed Methodology: In-Vitro Stability in Human Serum
-
Materials Preparation :
-
Peptide Stock Solution : Prepare a 1 mg/mL stock solution of the test peptide (both the proline and 3,4-dehydroproline versions) in an appropriate solvent (e.g., DMSO or water).
-
Serum : Obtain pooled human serum, thaw, and centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids. Use the clear supernatant.
-
Quenching Solution : Prepare a solution of 10% (w/v) trichloroacetic acid (TCA) in water to precipitate proteins and stop the reaction.
-
-
Incubation :
-
Pre-warm the human serum to 37°C.
-
Initiate the degradation reaction by adding the peptide stock solution to the serum to a final peptide concentration of 50-100 µg/mL. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.
-
Incubate the mixture in a water bath at 37°C with gentle shaking.
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.
-
Immediately add the aliquot to a tube containing a defined volume of cold quenching solution (e.g., 200 µL of 10% TCA). The t=0 sample is taken immediately after adding the peptide to the serum.
-
-
Sample Processing :
-
Vortex the quenched samples thoroughly.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
-
Analysis :
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the peptide from other components.
-
Monitor the peptide elution by UV absorbance (e.g., at 214 nm or 280 nm).
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
-
Data Interpretation :
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay model to calculate the half-life (t½).
-
This standardized protocol ensures reproducible and comparable results, allowing for a clear assessment of the stability enhancement conferred by 3,4-dehydroproline substitution. The resulting data is invaluable for selecting lead candidates in peptide drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 3,4-Dehydroproline on Peptide-Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide-protein interactions, the unique structural properties of the amino acid proline confer significant conformational constraints that are pivotal for biological recognition and function. The modification of the proline ring offers a powerful tool for modulating these interactions. 3,4-Dehydroproline (Dhp), a proline analog characterized by a double bond between the Cγ and Cδ atoms, introduces a planar, 'unpuckered' five-membered ring.[1] This structural alteration has profound implications for peptide conformation, stability, and binding affinity to target proteins. This guide provides a comprehensive comparison of Dhp with proline and other analogs, supported by experimental data, to elucidate its impact on peptide-protein interactions and its utility in drug design and biochemical research.[2][3]
Impact on Peptide Conformation and Stability
The introduction of a double bond in the pyrrolidine ring of 3,4-dehydroproline flattens the ring structure compared to the endo/exo puckering of natural proline.[1] This planarity affects the peptide backbone and the dynamics of cis-trans isomerization around the peptidyl-prolyl bond.
While studies on model peptides show that the equilibrium of trans/cis ratios is nearly unchanged compared to proline, the energy barrier for rotation is increased.[1] This suggests that while Dhp does not significantly alter the ground-state population of cis/trans isomers, it can kinetically trap a specific conformation, a feature that can be exploited in designing peptides with reduced conformational heterogeneity.
Furthermore, Dhp has been utilized to influence secondary structures. Its constrained geometry can be employed to induce β-turns in synthetic peptides, which are crucial for molecular recognition processes and protein folding.[4]
Comparative Analysis of Proline Analogs
To understand the unique effects of 3,4-dehydroproline, it is essential to compare its properties with natural proline and other commonly used analogs like 4-hydroxyproline (Hyp) and 4-fluoroproline (Flp).
Table 1: Conformational and Physicochemical Properties of Proline Analogs
| Property | L-Proline (Pro) | 3,4-Dehydroproline (Dhp) | (2S, 4R)-4-Hydroxyproline (Hyp) | (2S, 4R)-4-Fluoroproline (Flp) |
| Ring Conformation | Cγ-endo and Cγ-exo puckering | Planar pyrroline ring[1] | Prefers Cγ-exo pucker[5][6] | Strongly prefers Cγ-exo pucker[5][6] |
| Effect on Amide Bond | ~80-95% trans in proteins | Trans/cis ratio similar to Pro[1] | Stabilizes trans isomer[7] | Strongly stabilizes trans isomer |
| Rotational Barrier (cis-trans) | ~10-20 kcal/mol[8] | Increased compared to Pro[1] | Lowered by electron-withdrawing groups | Lowered by electron-withdrawing groups |
| Key Applications | Native peptide sequences | Conformational constraint, enzyme inhibition[2][3][9] | Collagen stabilization, structural studies[5][10] | Enhancing protein/collagen stability[5][6] |
Impact on Specific Peptide-Protein Interactions
Collagen Stability and Prolyl Hydroxylase Inhibition
3,4-Dehydroproline has a significant and specific impact on collagen metabolism. It acts as an inhibitor of prolyl hydroxylase, the enzyme responsible for the post-translational hydroxylation of proline residues in procollagen.[11][12][13][14] This hydroxylation is critical for the stability of the collagen triple helix. By inhibiting this enzyme, Dhp reduces the hydroxyproline content, leading to the secretion of a less stable, under-hydroxylated collagen molecule.[13][15] This inhibitory effect is observed at micromolar concentrations.[12][14]
Table 2: Effect of Proline Analogs on Collagen Triple Helix Stability
| Peptide Sequence | Analog Position | Melting Temperature (Tm) | Effect on Stability | Reference |
| (Pro-Pro-Gly)n | - | Baseline | - | [5] |
| (Pro-4-Hyp-Gly)n | Yaa | Increased | Stabilizing | [5][10] |
| (3-Hyp-4-Hyp-Gly)n | Xaa | Slightly Decreased vs. (Pro-4-Hyp-Gly)n | Slightly Destabilizing | [5][10] |
| Pro-3-Hyp-Gly | Yaa | Decreased | Destabilizing | [10] |
| Peptide with Dhp | - | Not reported in searches | Expected to be destabilizing due to inhibition of hydroxylation | [13][14] |
Note: Specific Tm values for Dhp-containing collagen peptides were not found in the search results, but the known inhibition of prolyl hydroxylase implies a destabilizing effect on collagen produced in its presence.
SH3 Domain Binding
Src Homology 3 (SH3) domains are protein modules that recognize and bind to proline-rich motifs (PXXP) in other proteins, mediating a vast number of intracellular signaling pathways.[16][17][18] The conformation of the proline residues within these motifs is critical for high-affinity binding.
While direct, extensive studies comparing the binding affinity of Dhp-containing peptides to SH3 domains are not prevalent in the provided search results, related research offers valuable insights. For instance, in a peptide mimic of the DNA-binding IHF protein, the incorporation of 3,4-dehydroproline led to enhanced binding to DNA.[19] This suggests that the conformational constraints imposed by Dhp can be favorable for certain protein-ligand interactions. The planar ring structure may pre-organize the peptide into a conformation that is optimal for fitting into the binding groove of a target protein, such as an SH3 domain.
Table 3: Hypothetical Binding Affinities of Proline-Rich Peptides to an SH3 Domain
| Peptide Motif | Proline Analog | Dissociation Constant (Kd) | Expected Binding Impact |
| Ac-PLPPLP-NH2 | L-Proline | ~10-50 µM | Baseline Affinity |
| Ac-P(Dhp)PPLP-NH2 | 3,4-Dehydroproline | Potentially < 10 µM | Potentially Enhanced Affinity |
| Ac-P(Flp)PPLP-NH2 | (4R)-Fluoroproline | < 10 µM | Enhanced Affinity |
| Ac-P(Hyp)PPLP-NH2 | (4R)-Hydroxyproline | ~10-50 µM | Similar or Slightly Enhanced Affinity |
This table is illustrative, based on the principle that conformational pre-organization can enhance binding affinity. Further experimental validation is required.
Experimental Protocols and Methodologies
Protocol 1: Prolyl Hydroxylase Activity Assay
This assay is used to quantify the inhibitory effect of 3,4-dehydroproline on prolyl hydroxylase activity.
-
Enzyme and Substrate Preparation :
-
Recombinant human prolyl hydroxylase is expressed and purified.
-
A synthetic peptide substrate, typically a procollagen-like peptide such as (Pro-Pro-Gly)10, is synthesized.
-
-
Reaction Mixture :
-
The reaction is carried out in a buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing the enzyme, the peptide substrate, and necessary co-factors: 2-oxoglutarate, FeSO4, and ascorbate.
-
Varying concentrations of 3,4-dehydroproline (or other inhibitors) are added to experimental wells. A control with no inhibitor is included.
-
-
Incubation :
-
The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Quantification of Hydroxyproline :
-
The reaction is stopped (e.g., by adding acid).
-
The amount of hydroxyproline formed is quantified. This can be done by various methods, including HPLC after acid hydrolysis and derivatization, or by using a colorimetric assay.
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each concentration of 3,4-dehydroproline.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against inhibitor concentration.
-
Protocol 2: Surface Plasmon Resonance (SPR) for SH3 Domain Binding
SPR is a biophysical technique used to measure the kinetics and affinity of binding between a protein and a ligand.[20]
-
Chip Preparation and Protein Immobilization :
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The purified SH3 domain (e.g., Grb2-SH3) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface to be immobilized via amine coupling.
-
The surface is then deactivated using ethanolamine.
-
-
Analyte Preparation :
-
The synthetic peptides (e.g., Ac-PLPPLP-NH2 and its Dhp-containing counterpart) are dissolved in running buffer (e.g., HBS-EP+).
-
A series of dilutions of each peptide is prepared.
-
-
Binding Analysis :
-
The running buffer is flowed continuously over the sensor surface to establish a stable baseline.
-
The different concentrations of the peptide analyte are injected sequentially over the immobilized SH3 domain surface for a set association time, followed by a dissociation phase with running buffer.
-
The surface is regenerated between different analyte injections if necessary (e.g., with a short pulse of low pH buffer).
-
-
Data Processing and Analysis :
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Visualizations
Caption: Experimental workflow for comparing Pro- and Dhp-containing peptides.
Caption: Inhibition of Grb2-Sos interaction by a Dhp-containing peptide.
Caption: Conformational difference between Proline and 3,4-Dehydroproline.
Conclusion
3,4-Dehydroproline is a versatile tool for probing and manipulating peptide-protein interactions. Its defining feature, a planar pyrrolidine ring, introduces significant conformational constraints that can pre-organize a peptide for enhanced binding or, conversely, inhibit enzymatic processes that rely on specific proline puckers. The well-documented inhibition of prolyl hydroxylase highlights its potential in studying collagen-related pathologies.[11] While more research is needed to fully elucidate its effects across a broad range of protein families like SH3 domains, the available evidence suggests that Dhp can serve as a valuable component in the design of potent and specific peptide-based inhibitors and therapeutics.[2][3] Its unique properties make it an attractive candidate for fine-tuning the affinity and specificity of peptide ligands in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 9. 3,4-Dehydro-L-proline 4043-88-3 [sigmaaldrich.com]
- 10. bif.wisc.edu [bif.wisc.edu]
- 11. Regulation of collagen synthesis and maturation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incorporation of 3,4-dehydroproline into protocollagen and collagen. Limited hydroxylation of proline and lysine in the same polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 18. FBP WW domains and the Abl SH3 domain bind to a specific class of proline‐rich ligands | The EMBO Journal [link.springer.com]
- 19. Variation of the intercalating proline in artificial peptides mimicking the DNA binding and bending IHF protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3,4-Dehydroproline-Induced Beta-Turns by CD Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of 3,4-dehydroproline in inducing β-turns in peptides, with a focus on validation using Circular Dichroism (CD) spectroscopy. We present supporting experimental data from various studies and compare its performance with alternative β-turn inducing moieties.
Introduction to Beta-Turns and Their Importance
Beta-turns are secondary structures in peptides and proteins that cause a reversal in the direction of the polypeptide chain. They are crucial for the proper folding and biological activity of many peptides and proteins, playing significant roles in molecular recognition, protein stability, and as epitopes in antigens. The ability to engineer stable β-turns is therefore of great interest in drug design and peptide engineering. 3,4-Dehydroproline (ΔPro), a conformationally constrained analog of proline, is utilized to induce such turns due to its unique stereochemistry.
Validation of Beta-Turns using CD Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides and proteins in solution. The far-UV CD spectrum (190-250 nm) is particularly sensitive to the peptide backbone conformation. Different secondary structures, including α-helices, β-sheets, and β-turns, exhibit characteristic CD spectra.
The CD spectrum of a peptide with a well-defined β-turn typically shows distinct features that differ from those of a random coil or other ordered structures. However, the exact shape and magnitude of the CD signal for a β-turn can vary depending on the type of turn (e.g., Type I, II, I', II') and the surrounding amino acid sequence.[1]
Comparison of Beta-Turn Inducing Moieties
The induction and stabilization of β-turns can be achieved by incorporating specific amino acid sequences or modified residues. Here, we compare 3,4-dehydroproline with other commonly used alternatives.
| Beta-Turn Inducer | Typical Turn Type Induced | Characteristic Far-UV CD Bands | Reference |
| 3,4-Dehydroproline (ΔPro) | Predominantly Type I or II-like | While direct quantitative data for ΔPro-induced β-turns in a comparative peptide context is limited, based on its conformational constraints, a spectrum indicative of a defined turn structure is expected. This would likely involve a negative band around 215-225 nm and a positive band around 195-205 nm, distinguishing it from a random coil spectrum which typically shows a strong negative band below 200 nm. The exact molar ellipticity values would be sequence-dependent. | Inferred from conformational studies[2] |
| D-Proline - Glycine (D-Pro-Gly) | Type II' | Strong negative band around 216 nm and a positive band around 198 nm.[3] | [3] |
| L-Proline - Glycine (L-Pro-Gly) | Type I and II | Can induce β-turns, but the resulting CD signal is often less intense and may indicate a mixture of conformations compared to D-Pro-Gly sequences.[3] | [3] |
| δ-linked Ornithine (δOrn) | Can induce β-hairpins | In some peptide contexts, it may result in a CD spectrum characteristic of a random coil, suggesting it is a less potent turn inducer compared to its methylated analog.[4] | [4] |
| δ-linked γ(R)-methyl-ornithine (δMeOrn) | Potent β-hairpin inducer | Exhibits a well-defined minimum centered at ~216 nm and a maximum positive ellipticity at ~194 nm, suggesting a predominance of β-sheet character.[4] | [4] |
Note: The molar ellipticity values are highly dependent on the specific peptide sequence, solvent, and temperature. The data presented here are compiled from different studies and should be considered as representative examples. A direct comparison in the same peptide backbone would provide more definitive results.
Experimental Protocol: Validation of Beta-Turns by CD Spectroscopy
This protocol outlines the key steps for validating the presence of a β-turn in a peptide using CD spectroscopy.
-
Sample Preparation:
-
Synthesize and purify the peptide of interest containing the putative β-turn-inducing element (e.g., 3,4-dehydroproline).
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.
-
Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance if the peptide contains aromatic residues, or quantitative amino acid analysis).
-
Prepare a series of dilutions to find an optimal concentration that gives a good signal-to-noise ratio without causing detector saturation (typically in the range of 50-200 µM).
-
-
CD Spectrometer Setup:
-
Use a calibrated CD spectrometer equipped with a thermostatted cell holder.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Scanning speed: 50-100 nm/min
-
Bandwidth: 1.0 nm
-
Response time: 1-2 s
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using the same cuvette and parameters as for the sample.
-
Record the CD spectrum of the peptide sample.
-
For thermal stability studies, record spectra at different temperatures.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (θ × 100) / (c × l × n) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in cm
-
n is the number of amino acid residues
-
-
Analyze the resulting spectrum for characteristic features of β-turns. Compare the spectrum to reference spectra for different secondary structures. Deconvolution algorithms can be used to estimate the percentage of different secondary structures, although their accuracy for β-turns can be limited.[5]
-
Visualizing the Workflow and Structural Concepts
To aid in understanding the experimental and conceptual frameworks, the following diagrams are provided.
References
- 1. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Hairpin nucleation by Pro-Gly β-turns. Comparison of D-Pro-Gly and L-Pro-Gly sequences in an apolar octapeptide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of cyclic beta-turn models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Fmoc-3,4-dehydro-L-proline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Fmoc-3,4-dehydro-L-proline is a valuable amino acid derivative in peptide synthesis and drug development.[1] Proper management of this compound, from handling to disposal, is critical for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Hazard Profile and Safety Summary
This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3).[2] Therefore, it is imperative that this chemical and any materials contaminated with it do not enter the wastewater system. All waste must be treated as hazardous chemical waste.
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible Solid (Storage Class 11) | [2] |
| Environmental Hazard | Water Hazard Class (WGK) 3 | [2] |
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Item Specification | Rationale |
| Eye Protection | Chemical splash goggles compliant with ANSI Z87.1 standards. | Protects eyes from potential splashes of contaminated solvents and airborne particles. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact with the chemical. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood. | Prevents inhalation of any dust or aerosols.[3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of unused this compound and contaminated materials.
1. Preparation and Segregation of Waste:
-
Designated Waste Area: Conduct all waste handling and segregation within a certified chemical fume hood to control dust and vapors.
-
Waste Containers: Use only approved, chemically resistant, and clearly labeled hazardous waste containers. Ensure containers have a secure, tight-fitting lid.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
2. Packaging of Solid Waste:
-
Unused Compound: Carefully transfer any unused or expired this compound into a designated solid hazardous waste container. Avoid generating dust during the transfer.
-
Contaminated Solids: All disposable items that have come into contact with the compound, such as weigh boats, pipette tips, and contaminated paper towels, must be collected in a separate, clearly labeled solid hazardous waste container.
3. Packaging of Liquid Waste:
-
Contaminated Solvents: Any solvents used to decontaminate glassware or work surfaces should be collected in a designated "Flammable/Solvent" hazardous waste container.
-
Labeling: Ensure the liquid waste container is clearly labeled with "Hazardous Waste," the chemical name (this compound), and the type of solvent.
4. Storage of Hazardous Waste:
-
Storage Location: Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.
-
Container Integrity: Ensure all waste containers are kept tightly closed when not in use to prevent the release of vapors.
5. Arranging for Disposal:
-
Licensed Waste Management Service: The disposal of flammable and hazardous chemical waste must be handled by a licensed and certified hazardous waste disposal company.[5]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Handover: Follow your institution's specific procedures for the collection and handover of hazardous waste to the disposal service.
Important Considerations:
-
Never dispose of this compound or its contaminated materials down the sink or in the regular trash.[6]
-
In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures for flammable solids.
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
